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  • Product: 1-Cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione
  • CAS: 30243-77-7

Core Science & Biosynthesis

Foundational

chemical structure and physical properties of 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione

An In-depth Technical Guide on 1-Cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of 1-cycl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on 1-Cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione, a heterocyclic compound based on the isocyanuric acid core. While direct experimental data for this specific molecule is limited, this document synthesizes information on the parent triazinane-trione ring system and analogous substituted derivatives to project its physicochemical properties, spectroscopic characteristics, and potential synthetic pathways. The guide is designed to offer researchers and drug development professionals a foundational understanding of this compound, highlighting the influence of its N-cyclohexyl and N-methyl substituents on the core structure. All discussions are grounded in established chemical principles and supported by references to authoritative literature and databases.

Introduction and Overview

The 1,3,5-triazinane-2,4,6-trione skeleton, commonly known as isocyanuric acid, is a stable, six-membered heterocyclic ring. This core structure is of significant interest across various industries, serving as a precursor for disinfectants, herbicides, and crosslinking agents in polymer chemistry.[1][2][3] Its derivatives are valued for their thermal stability and diverse reactivity.

1-Cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione (C₁₀H₁₅N₃O₃) is a specific derivative where two of the three nitrogen atoms of the isocyanuric acid ring are substituted with a cyclohexyl and a methyl group, respectively.[4][5] This substitution breaks the symmetry of the parent molecule, leading to distinct physicochemical and pharmacological properties. The introduction of a bulky, lipophilic cyclohexyl group alongside a smaller methyl group is expected to significantly influence the molecule's solubility, melting point, and interactions with biological targets.

This guide will first detail the chemical structure and then present a table of predicted and known physicochemical properties. Following this, a discussion on expected spectroscopic signatures (NMR, IR) will be provided. Finally, a plausible synthetic methodology is outlined, based on established procedures for N-alkylation of the triazinane-trione core.

Chemical Structure and Isomerism

The foundational structure is the 1,3,5-triazinane-2,4,6-trione ring. This ring exists in a keto-enol tautomerism, with the tri-keto form (isocyanuric acid) being the predominant and more stable tautomer. The compound of interest is a disubstituted derivative of this keto form.

The key structural features are:

  • A planar, six-membered triazine ring composed of alternating nitrogen and carbonyl carbon atoms.

  • An N-cyclohexyl group at the N1 position, introducing significant steric bulk and lipophilicity.

  • An N-methyl group at the N3 position, a small alkyl substituent.

  • A remaining N-H proton at the N5 position, which retains acidic character and can participate in hydrogen bonding.

Below is a 2D representation of the molecule and a Graphviz diagram illustrating its core components.

Caption: Chemical structure of the target molecule.

Physicochemical Properties

Direct experimental data for 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione is not widely published. However, based on its structure and data from public chemical databases, we can summarize its key properties. The presence of the bulky, non-polar cyclohexyl group is expected to decrease water solubility and increase its affinity for organic solvents compared to the parent isocyanuric acid.

PropertyValue / Predicted ValueReference
Molecular Formula C₁₀H₁₅N₃O₃[4][5]
Molecular Weight 225.24 g/mol [5]
CAS Number 30243-77-7[5]
Appearance Predicted: White to off-white crystalline solidGeneral property of similar compounds
Melting Point Not available. Expected to be higher than related liquid triazines due to the N-H bond allowing for hydrogen bonding, but lower than the parent isocyanuric acid which sublimes at >320 °C.Inferred
Solubility Predicted: Low solubility in water; Soluble in polar organic solvents like DMSO, DMF, and alcohols.Inferred from structure
XlogP (Predicted) 1.0[4]
Hydrogen Bond Donor Count 1 (from the N-H group)[4]
Hydrogen Bond Acceptor Count 3 (from the carbonyl oxygens)[4]

Spectroscopic Profile (Predicted)

Spectroscopic analysis is crucial for the structural elucidation and verification of synthetic products. The predicted spectroscopic features for this compound are as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex.

    • N-H Proton: A broad singlet, typically in the range of 8-11 ppm, corresponding to the proton on N5. Its chemical shift would be sensitive to solvent and concentration.

    • Cyclohexyl Protons: A series of complex multiplets between 1.0 and 4.0 ppm. The proton on the carbon attached to N1 will be the most downfield-shifted.

    • Methyl Protons: A sharp singlet around 3.0-3.5 ppm corresponding to the three protons of the N-methyl group.

  • ¹³C NMR:

    • Carbonyl Carbons: Three distinct signals are expected in the range of 148-165 ppm for the three non-equivalent carbonyl carbons (C2, C4, C6).

    • Cyclohexyl Carbons: Multiple signals expected in the aliphatic region (20-60 ppm).

    • Methyl Carbon: A single signal around 25-35 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by the vibrations of the carbonyl groups and the N-H bond.

  • N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹, characteristic of N-H stretching in the solid state (due to hydrogen bonding).

  • C-H Stretch: Sharp peaks just below 3000 cm⁻¹ corresponding to the aliphatic C-H bonds of the cyclohexyl and methyl groups.

  • C=O Stretch: One or more strong, sharp absorption bands between 1650 and 1750 cm⁻¹. The asymmetry of the molecule may lead to the resolution of distinct carbonyl peaks.

  • C-N Stretch: Absorptions in the fingerprint region, typically between 1200 and 1400 cm⁻¹.[6]

Synthesis Methodology

The synthesis of N-substituted 1,3,5-triazinane-2,4,6-triones typically proceeds via the nucleophilic substitution of cyanuric chloride or by direct alkylation of isocyanuric acid.[7][8] A plausible and controllable route to synthesize 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione would involve a stepwise alkylation of isocyanuric acid.

The differential reactivity of the N-H protons allows for sequential substitution. The first N-H is the most acidic, and the acidity decreases with each substitution.

Proposed Synthetic Workflow

G Start Isocyanuric Acid (1,3,5-Triazinane-2,4,6-trione) Step1 Step 1: Monomethylation Reagent: Methyl Iodide (CH3I) Base: K2CO3 Solvent: DMF Start->Step1 Intermediate 1-Methyl-1,3,5-triazinane-2,4,6-trione Step1->Intermediate Step2 Step 2: Cyclohexylation Reagent: Cyclohexyl Bromide (C6H11Br) Base: Stronger Base (e.g., NaH) Solvent: DMF Intermediate->Step2 Product 1-Cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione Step2->Product

Caption: Proposed two-step synthesis workflow.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-Methyl-1,3,5-triazinane-2,4,6-trione

  • Reaction Setup: To a solution of isocyanuric acid (1 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.1 equivalents) as a mild base.

  • Reagent Addition: Slowly add methyl iodide (1 equivalent) to the suspension at room temperature.

  • Reaction: Stir the mixture at 40-50 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, pour the reaction mixture into ice-water to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from ethanol or isopropanol to yield pure 1-methyl-1,3,5-triazinane-2,4,6-trione.

Step 2: Synthesis of 1-Cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione

  • Reaction Setup: Dissolve the 1-methyl intermediate (1 equivalent) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Allow the mixture to stir until hydrogen evolution ceases. Causality: A stronger base like NaH is required to deprotonate the less acidic N-H of the mono-substituted intermediate.

  • Reagent Addition: Add cyclohexyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-70 °C for 8-12 hours, monitoring by TLC.

  • Workup: Cool the mixture and carefully quench with methanol followed by water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the final compound.

Potential Applications and Future Directions

Derivatives of isocyanuric acid have a wide range of applications, from materials science to agriculture.[1] In the context of drug development, the triazinane-trione scaffold can be explored for various therapeutic areas. The introduction of lipophilic (cyclohexyl) and small alkyl (methyl) groups can modulate a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Scaffold for Medicinal Chemistry: This molecule could serve as a starting point for creating libraries of compounds for screening against various biological targets. The remaining N-H group provides a handle for further functionalization.

  • Enzyme Inhibition: The carbonyl groups and the N-H moiety can act as hydrogen bond donors and acceptors, making the scaffold suitable for targeting enzyme active sites. For instance, related triazine structures have been investigated as inhibitors for bacterial enzymes like MurF.[9]

Future research should focus on the successful synthesis and full experimental characterization of this compound. Subsequent biological screening could unveil potential applications in pharmacology and drug discovery.

References

  • Vertex AI Search. (2025, March 11). Cyanuric Acid: The Unsung Hero in Water Treatment, Plastics, and Beyond.[1]

  • National Toxicology Program. (1996). Nomination Background: Isocyanuric acid (CASRN: 108-80-5).[2]

  • Trouble Free Pool. (2023, April 15). cyanuric acid vs Isocyanuric acid.[3]

  • Benchchem. 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-(4-hydroxycyclohexyl)-3-methyl-.[10]

  • PubChemLite. 1,3,5-triazine-2,4,6(1h,3h,5h)-trione, 1-cyclohexyl-3-methyl- (C10H15N3O3).[4]

  • MDPI. (2020, November 23). 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties.[6]

  • ResearchGate. (2025, October 15). 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties.[11]

  • NIST. 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-.[12]

  • LGC Standards. 1-Cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione.[5]

  • DTIC. SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES.[13]

  • ResearchGate. Cyanuric and Isocyanuric Acids.[14]

  • MDPI. (2006, January 31). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.[7]

  • Semantic Scholar. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines.[15]

  • Benchchem. Spectroscopic Profile of 2,4,6-Tribromo-1,3,5-triazine: A Technical Guide.[16]

  • LOCKSS. (2009, November 6). THE SYNTHESIS OF NOVEL 2,4,6-TRISUBSTITUTED 1,3,5-TRIAZINES: A SEARCH FOR POTENTIAL MURF ENZYME INHIBITORS.[9]

  • Academia.edu. (2006). A study of the physico-chemical properties of 1,3,5-trihydroxy-1,3,5-triazin-2,4,6[1H,3H,5H]-trione.[17]

  • PubMed. (2006, January 31). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines.[8]

Sources

Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability and Melting Point of 1-Cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione

Abstract This technical guide provides a comprehensive framework for the characterization of the thermodynamic stability and melting point of 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione. In the absence of extensi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of the thermodynamic stability and melting point of 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione. In the absence of extensive literature on this specific molecule, this document serves as a foundational manual for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to detail the essential theoretical underpinnings and rigorous experimental protocols required for a thorough physicochemical assessment. The methodologies described herein, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are presented as self-validating systems, ensuring data integrity and reproducibility. This guide is structured to empower researchers to generate high-quality, reliable data, crucial for applications ranging from pharmaceutical formulation to materials science.

Introduction: The Imperative of Physicochemical Characterization

1-Cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione is a heterocyclic compound featuring a triazinane-trione core, substituted with both an aliphatic cyclic group (cyclohexyl) and a small alkyl group (methyl). The arrangement of these substituents on the nitrogen atoms of the triazine ring dictates its molecular symmetry, polarity, and potential for intermolecular interactions. These structural attributes are, in turn, critical determinants of its bulk physical properties.

In the pharmaceutical sciences and materials research, two of the most fundamental properties are thermodynamic stability and melting point.

  • Thermodynamic Stability governs the shelf-life, degradation pathways, and potential for polymorphism of a compound. A molecule with low thermal stability may decompose under ambient storage conditions, compromising its purity, safety, and efficacy.[1][2] Understanding the temperature at which decomposition begins is a non-negotiable aspect of drug development and chemical handling.

  • Melting Point (Tm) is a sentinel for purity and provides insight into the strength of the crystal lattice. A sharp melting point is a hallmark of a pure crystalline substance, while a broad melting range often signifies impurities.[3] Furthermore, the energy required to melt the crystal, the enthalpy of fusion (ΔHfus), is a direct measure of the intermolecular forces holding the molecules together.

This guide provides the theoretical and practical basis for determining these properties for our target compound, establishing a robust protocol that can be adapted for other novel small molecules.

Theoretical Foundations

Unpacking Thermodynamic Stability

The thermodynamic stability of a molecule refers to its resistance to chemical decomposition under the influence of heat.[2] This is an intrinsic property dictated by the strength of its covalent bonds and overall molecular structure. The key metric for assessing this is the decomposition temperature (Td), the point at which the molecule begins to irreversibly break down.

A molecule's stability is inversely related to its internal potential energy; more stable molecules exist in a lower energy state.[4] For isomers, a direct comparison of thermodynamic stability can be made by measuring their heat of combustion. The isomer that releases more energy upon combustion is considered less stable, as it started from a higher energy state.[5]

The Melting Point: A Window into Intermolecular Forces

Melting is a phase transition from a highly ordered solid crystal lattice to a disordered liquid state. The melting point is the temperature at which this transition occurs. The process requires energy, the enthalpy of fusion (ΔHfus), to overcome the intermolecular forces that maintain the crystal structure.[6]

For 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione, the key factors influencing its melting point are:

  • Molecular Weight and Size: Larger molecules with greater surface area generally exhibit stronger van der Waals forces, leading to higher melting points.

  • Molecular Symmetry: High symmetry allows for more efficient packing in the crystal lattice, which typically increases the melting point.

  • Intermolecular Forces: The polar carbonyl groups (C=O) in the triazinane ring create dipole-dipole interactions. The presence of an N-H bond (if tautomerism occurs, though unlikely for this fully substituted ring) would introduce hydrogen bonding, significantly raising the melting point. The bulky, non-polar cyclohexyl group will primarily contribute to van der Waals interactions.

The relationship between these factors and the resulting thermal properties is a critical area of investigation.

G cluster_0 Molecular Structure cluster_1 Physicochemical Drivers cluster_2 Macroscopic Properties A 1-Cyclohexyl-3-methyl- 1,3,5-triazinane-2,4,6-trione B Substituents (Cyclohexyl, Methyl) A->B C Triazinane-trione Core A->C D Intermolecular Forces (Dipole-Dipole, van der Waals) B->D E Molecular Symmetry & Packing B->E C->D F Intramolecular Bonds (Covalent Bond Strength) C->F G Melting Point (Tm) & Enthalpy of Fusion (ΔHfus) D->G Determines energy to break lattice E->G Influences lattice energy H Thermodynamic Stability (Td) F->H Determines energy to decompose

Caption: Logical flow from molecular structure to thermal properties.

Core Experimental Protocols

The following sections detail the primary analytical techniques for characterizing the thermal properties of 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione.

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC is the gold standard for determining melting points and other phase transitions.[7] It operates on the principle of measuring the difference in heat flow required to maintain a sample and an inert reference at the same temperature, while they are subjected to a controlled temperature program.[8] An endothermic event, like melting, requires more heat flow to the sample, resulting in a detectable peak on the thermogram. The choice of a hermetically sealed aluminum pan is critical to prevent any loss of sample due to sublimation prior to melting.

Trustworthiness (Self-Validation): The protocol's integrity is validated by two key elements:

  • Instrument Calibration: Regular calibration with certified standards (e.g., Indium) for both temperature and enthalpy ensures the accuracy of the measurements.[3]

  • Peak Shape Analysis: A pure, crystalline compound will exhibit a sharp, narrow melting endotherm. A broad peak suggests the presence of impurities or multiple thermal events, immediately flagging the sample for further purification or analysis.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Tm = 156.6 °C, ΔHfus = 28.6 J/g).

  • Sample Preparation: Accurately weigh 2-5 mg of 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione into a Tzero aluminum pan.

  • Encapsulation: Hermetically seal the pan to prevent any mass loss during the experiment. Prepare an empty, sealed aluminum pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with high-purity nitrogen gas (flow rate ~50 mL/min) to provide an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 250 °C) at a constant rate of 10 °C/min. A rate of 10 °C/min is standard and provides a good balance between resolution and experimental time.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • Melting Point (Tm): Determine the onset temperature of the melting endotherm. This is the most reproducible measure of the true melting point. The peak temperature should also be reported.

    • Enthalpy of Fusion (ΔHfus): Integrate the area under the melting peak to calculate the enthalpy of fusion in Joules per gram (J/g).

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA is an essential technique for determining the thermal stability of a material.[1][9] It measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[10] A mass loss event indicates decomposition or volatilization. By conducting the analysis in an inert nitrogen atmosphere, we can isolate thermal decomposition from oxidative degradation, providing a clearer picture of the molecule's intrinsic stability.

Trustworthiness (Self-Validation): The TGA protocol validates itself through the thermogram's baseline. A flat, stable baseline preceding a sharp mass loss confirms that the sample is not losing mass (e.g., due to moisture or residual solvent) before the onset of thermal decomposition. The temperature at which mass loss begins (the onset temperature) provides a clear and reproducible measure of thermal stability.

  • Instrument Calibration: Verify the instrument's mass balance using certified calibration weights and its temperature accuracy using materials with known decomposition temperatures (e.g., calcium oxalate).

  • Sample Preparation: Place 5-10 mg of 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the pan onto the TGA's microbalance. Purge the furnace with high-purity nitrogen gas (flow rate ~50-100 mL/min) to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to a high temperature (e.g., 600 °C) at a constant rate of 10 °C/min.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature (°C).

    • Decomposition Temperature (Td): Determine the onset temperature of decomposition, typically defined as the temperature at which a 5% mass loss occurs (T5%). This provides a consistent benchmark for comparing the stability of different compounds.

    • Residue Analysis: Note the percentage of mass remaining at the end of the experiment.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Interpretation A Weigh 2-5 mg (DSC) C Seal in Al pan (DSC) A->C B Weigh 5-10 mg (TGA) D Place in ceramic pan (TGA) B->D E DSC Analysis (10 °C/min, N2) C->E F TGA Analysis (10 °C/min, N2) D->F G Melting Point (Tm) Enthalpy (ΔHfus) Purity Assessment E->G H Decomposition Temp (Td) Thermal Stability Range F->H

Caption: Experimental workflow for thermal analysis.

Data Presentation and Expected Results

The data generated from these analyses should be presented clearly for straightforward interpretation.

Table 1: Summary of Expected Thermal Properties

ParameterSymbolExpected ValueAnalytical MethodSignificance
Melting Point (Onset)TmTo be determinedDSCPurity, Crystal Lattice Energy
Enthalpy of FusionΔHfusTo be determinedDSCMagnitude of Intermolecular Forces
Decomposition Temp (5% loss)Td (T5%)To be determinedTGAUpper Limit of Thermal Stability

A hypothetical DSC thermogram would show a sharp endothermic peak, and the TGA curve would exhibit a stable baseline until a sharp drop, indicating decomposition.

Predictive Approaches: A Complementary Tool

In the early stages of discovery, when physical samples are unavailable, computational methods can provide valuable estimates. Quantitative Structure-Property Relationship (QSPR) models and modern machine learning algorithms can predict melting points based on molecular descriptors derived from the chemical structure.[11][12][13] These models are trained on large datasets of known compounds and can often achieve a reasonable level of accuracy (e.g., Root Mean Square Error > 40 °C).[13] While not a substitute for empirical data, these predictions can aid in prioritizing synthetic targets and anticipating material properties.

Conclusion

The comprehensive characterization of 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione requires a systematic approach grounded in the principles of thermal analysis. This guide has detailed the necessary theoretical framework and provided robust, self-validating experimental protocols for Differential Scanning Calorimetry and Thermogravimetric Analysis. By following these methodologies, researchers can confidently determine the melting point, enthalpy of fusion, and thermodynamic stability of this compound. This fundamental data is indispensable for ensuring the quality, safety, and performance of the molecule in any subsequent application, from advanced materials to pharmaceutical formulations.

References

  • Thermogravimetric analysis - Wikipedia. Wikipedia. [Link]

  • Prediction of Melting Points of Organic Compounds Using Extreme Learning Machines. ACS Publications. [Link]

  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. IntechOpen. [Link]

  • Predicting glass transition temperature and melting point of organic compounds via machine learning and molecular embeddings. RSC Publishing. [Link]

  • Predicting Melting Points of Organic Molecules: Applications to Aqueous Solubility Prediction Using the General Solubility Equation. PubMed. [Link]

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  • Calorimetry: Definition, Principles & Calculations. Vedantu. [Link]

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  • Calorimetry: Physical Chemistry I Study Guide. Fiveable. [Link]

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  • Melting Point, Enthalpy of Fusion, and Heat Capacity Measurements of Several Polyfunctional, Industrially Important Compounds by Differential Scanning Calorimetry. ACS Publications. [Link]

  • Calorimetry. EBSCO. [Link]

  • Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. RSC Publishing. [Link]

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  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Publishing. [Link]

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  • Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. PMC. [Link]

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Foundational

A Preliminary Investigation of 1-Cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione Derivatives: A Technical Guide for Drug Discovery and Agrochemical Research

Abstract The 1,3,5-triazinane-2,4,6-trione, or isocyanurate, scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and agrochemical development. Its derivatives are kn...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1,3,5-triazinane-2,4,6-trione, or isocyanurate, scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and agrochemical development. Its derivatives are known to exhibit a wide array of biological activities, including potent anticancer, antimicrobial, and herbicidal properties. This technical guide provides a comprehensive preliminary investigation into the derivatives of a specific isocyanurate, 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione. We will explore the synthetic pathways to this core structure and its subsequent derivatization, delve into the critical characterization techniques, and discuss the mechanistic basis for its diverse biological applications. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic and agrochemical potential of this promising class of compounds.

The Isocyanurate Core: A Versatile Scaffold

The 1,3,5-triazinane-2,4,6-trione ring system is a cyclic trimer of isocyanates.[1] The presence of three nitrogen and three carbonyl groups within a six-membered ring provides a unique electronic and structural framework. The substituents on the nitrogen atoms play a crucial role in determining the molecule's physicochemical properties and biological activity. In the case of our core molecule of interest, the presence of a bulky, lipophilic cyclohexyl group and a smaller methyl group at the N1 and N3 positions, respectively, creates an asymmetrical substitution pattern that can be exploited for targeted biological interactions. The remaining N-H proton at position 5 offers a prime site for further derivatization, allowing for the introduction of a diverse range of functional groups to modulate activity and selectivity.

Synthesis of the 1-Cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione Core and Its Derivatives

Synthesis of the Core Structure

The synthesis of unsymmetrically substituted 1,3,5-triazinane-2,4,6-triones can be a challenging endeavor. A plausible and efficient method involves a stepwise approach utilizing the differential reactivity of isocyanates. One potential synthetic route is the catalyst-mediated cyclotrimerization of isocyanates.[1]

Experimental Protocol: Synthesis of 1-Cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione

Materials:

  • Cyclohexyl isocyanate

  • Methyl isocyanate

  • A suitable trimerization catalyst (e.g., a tertiary amine like triethylamine, or a phosphine-based catalyst)

  • Anhydrous aprotic solvent (e.g., toluene, THF)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Step 1: Formation of a Disubstituted Urea Intermediate. In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexyl isocyanate (1.0 eq) in anhydrous toluene.

  • To this solution, add a catalytic amount of triethylamine.

  • Slowly add methyl isocyanate (1.0 eq) dropwise to the reaction mixture at room temperature. The reaction is often exothermic and may require cooling in an ice bath to maintain a controlled temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) to observe the formation of the N-cyclohexyl-N'-methylurea intermediate.

  • Step 2: Cyclization to the Triazinane-trione. Once the formation of the urea intermediate is complete, add an additional equivalent of a highly reactive isocyanate, or alternatively, introduce a different isocyanate to generate a trisubstituted triazinane-trione. For the synthesis of the target molecule with a free N-H, a more complex, multi-step approach involving protecting groups might be necessary. A more direct, albeit potentially lower-yielding approach, could involve the reaction of N-cyclohexyl-N'-methylurea with phosgene or a phosgene equivalent.

  • A more feasible approach for the target molecule would be the reaction of cyclohexyl isocyanate with methylamine to form N-cyclohexyl-N'-methylurea, followed by reaction with an isocyanate that can be easily deprotected, or by reaction with phosgene or a phosgene equivalent to close the ring.

  • Purification: Upon completion of the reaction, quench the reaction with a proton source (e.g., methanol). The solvent is then removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione.

Causality behind Experimental Choices: The choice of an aprotic solvent is crucial to prevent the reaction of isocyanates with protic solvents. The use of a catalyst is necessary to promote the cyclotrimerization reaction. Stepwise addition of the isocyanates allows for a more controlled reaction and can favor the formation of the desired unsymmetrically substituted product.

Derivatization Strategies

The primary site for derivatization of the 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione core is the N5-position. The N-H proton can be deprotonated with a suitable base to form a nucleophilic nitrogen anion, which can then react with a variety of electrophiles.

  • N-Alkylation and N-Arylation: Reaction with alkyl or aryl halides in the presence of a base (e.g., NaH, K2CO3) can introduce a wide range of substituents at the N5 position.

  • N-Acylation: Reaction with acyl chlorides or anhydrides will yield N-acylated derivatives.

  • Michael Addition: The N-H can also undergo Michael addition to α,β-unsaturated carbonyl compounds.

  • Mannich Reaction: Reaction with formaldehyde and a primary or secondary amine can lead to the formation of Mannich bases.

These derivatization strategies allow for the systematic modification of the core structure to explore structure-activity relationships (SAR) and optimize for specific biological targets.

Diagram of Derivatization Strategies

Derivatization Core 1-Cyclohexyl-3-methyl- 1,3,5-triazinane-2,4,6-trione Base Base (e.g., NaH, K2CO3) Core->Base Deprotonation MichaelAcceptor Michael Acceptor Core->MichaelAcceptor Michael Addition MannichReagents Formaldehyde + Amine Core->MannichReagents Mannich Reaction Anion N-Anion Intermediate Base->Anion AlkylHalide Alkyl/Aryl Halide (R-X) Anion->AlkylHalide N-Alkylation/Arylation AcylChloride Acyl Chloride (RCOCl) Anion->AcylChloride N-Acylation N_Alkylated N-Alkylated/Arylated Derivative AlkylHalide->N_Alkylated N_Acylated N-Acylated Derivative AcylChloride->N_Acylated MichaelAdduct Michael Adduct MichaelAcceptor->MichaelAdduct MannichBase Mannich Base MannichReagents->MannichBase

Caption: Derivatization pathways of the core molecule.

Physicochemical Characterization

The synthesized core molecule and its derivatives must be rigorously characterized to confirm their structure and purity. The following spectroscopic techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will provide information about the number and types of protons in the molecule. For the core structure, one would expect to see signals corresponding to the cyclohexyl protons, the N-methyl protons, and the N-H proton. The chemical shifts and coupling patterns of the cyclohexyl protons can provide information about their stereochemical environment.

  • ¹³C NMR: The carbon NMR spectrum will show signals for all the carbon atoms in the molecule. The carbonyl carbons of the triazinane-trione ring are expected to resonate in the downfield region (around 150-170 ppm).[2] The chemical shifts of the cyclohexyl and methyl carbons will also be observed.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the carbonyl groups (typically in the range of 1650-1750 cm⁻¹). A band corresponding to the N-H stretching vibration should also be present (around 3200-3400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition of the synthesized molecules.

Experimental Protocol: General Characterization of Derivatives

  • NMR Spectroscopy:

    • Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Process the data to determine chemical shifts (δ), coupling constants (J), and integration values.

  • IR Spectroscopy:

    • Acquire the IR spectrum of the solid sample using a KBr pellet or as a thin film on a salt plate for liquid samples.

    • Identify the characteristic absorption bands for the key functional groups.

  • Mass Spectrometry:

    • Analyze the sample using an appropriate ionization technique (e.g., ESI, APCI) coupled to a mass analyzer.

    • Determine the molecular ion peak and analyze the fragmentation pattern.

    • For confirmation of the elemental composition, perform HRMS analysis.

Potential Applications and Biological Activities

Derivatives of the 1,3,5-triazinane-2,4,6-trione scaffold have shown significant promise in various fields, primarily in drug discovery and agrochemical research.

Anticancer Activity

Many 1,3,5-triazine derivatives have demonstrated potent anticancer activity against a range of cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of protein kinases that are crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway.

Diagram of a Potential Anticancer Mechanism

Anticancer_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation TriazinaneDerivative 1-Cyclohexyl-3-methyl- 1,3,5-triazinane-2,4,6-trione Derivative TriazinaneDerivative->EGFR Inhibition TriazinaneDerivative->PI3K Inhibition

Caption: Inhibition of EGFR and PI3K/Akt/mTOR pathways.

Table 1: Representative Anticancer Activity of Triazine Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Trichloroisocyanuric acidHeLa (Cervical)~10-20[3][4]
Trichloroisocyanuric acidA549 (Lung)~20-40[3][4]
Trichloroisocyanuric acidCaOV (Ovarian)~10-30[3][4]
1,3,5-Triazine-hydrazone derivativesMCF-7 (Breast)10.4 - 18.2[5]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Culture the desired cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized triazinane derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

Certain triazine derivatives have been reported to possess significant antimicrobial activity against a variety of bacteria and fungi. The mechanism of action can vary, but it often involves the disruption of essential cellular processes in the microorganisms.

Table 2: Representative Antimicrobial Activity of Triazine Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Triazine-based compoundsBacillus cereus3.91[6]
Triazine-based compoundsStaphylococcus aureus3.91[6]
Triazine-based compoundsEscherichia coli1.95[6]
Hydrazino triazine-thione derivativesAeromonas speciesVaries (activity observed)[7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth.

  • Compound Dilution: Prepare serial dilutions of the synthesized triazinane derivatives in a 96-well microplate.

  • Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the microplate at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Herbicidal Activity

The 1,3,5-triazine ring is a well-established pharmacophore in the agrochemical industry, with many commercial herbicides belonging to this class. The primary mode of action of triazine herbicides is the inhibition of photosynthesis at photosystem II (PSII).

Diagram of Herbicidal Mechanism of Action

Herbicidal_Mechanism cluster_chloroplast Chloroplast Thylakoid Membrane PSII Photosystem II (PSII) ElectronTransport Electron Transport Chain PSII->ElectronTransport Electron Flow Photosynthesis Photosynthesis ElectronTransport->Photosynthesis TriazinaneDerivative 1-Cyclohexyl-3-methyl- 1,3,5-triazinane-2,4,6-trione Derivative TriazinaneDerivative->PSII Binding & Inhibition

Caption: Inhibition of Photosystem II by triazine herbicides.

Experimental Protocol: Pre-emergence Herbicidal Assay

  • Planting: Sow seeds of a susceptible weed species (e.g., cress, ryegrass) in pots containing a standard soil mix.

  • Compound Application: Apply the synthesized triazinane derivatives to the soil surface at various concentrations. Include an untreated control and a positive control (a commercial herbicide).

  • Incubation: Place the pots in a controlled environment (e.g., greenhouse) with appropriate light, temperature, and humidity.

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal effect by scoring the percentage of weed control or by measuring the fresh/dry weight of the emerged plants.

  • Data Analysis: Determine the GR₅₀ value (the concentration of the compound that causes a 50% reduction in plant growth).

Conclusion and Future Directions

The 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione scaffold represents a promising starting point for the development of novel bioactive molecules. The synthetic flexibility of this core structure allows for the creation of diverse chemical libraries for screening against a wide range of biological targets. The preliminary investigation outlined in this guide provides a solid foundation for further research in this area.

Future work should focus on the development of efficient and scalable synthetic routes to the core molecule and its derivatives. A systematic exploration of the structure-activity relationships through the synthesis and biological evaluation of a focused library of compounds is warranted. Advanced in vitro and in vivo studies will be necessary to elucidate the precise mechanisms of action and to assess the therapeutic or agrochemical potential of the most promising candidates. The insights gained from such studies will be invaluable for the rational design of next-generation drugs and crop protection agents based on the 1,3,5-triazinane-2,4,6-trione scaffold.

References

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Exploratory

A Guide to the Definitive Characterization of 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione: High-Resolution Mass Spectrometry and Elemental Analysis

Abstract In the fields of pharmaceutical development, organic synthesis, and materials science, the unequivocal confirmation of a molecule's identity and purity is a foundational requirement. This guide provides an in-de...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the fields of pharmaceutical development, organic synthesis, and materials science, the unequivocal confirmation of a molecule's identity and purity is a foundational requirement. This guide provides an in-depth technical overview of the analytical methodologies required to definitively characterize the heterocyclic compound 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione. We present a two-pronged approach, combining high-resolution mass spectrometry (HRMS) for exact molecular weight determination with combustion analysis for precise elemental composition. This document details the theoretical underpinnings, step-by-step experimental protocols, and data interpretation strategies essential for researchers, scientists, and quality control professionals. The integration of these techniques provides a self-validating system for structural verification, ensuring the highest degree of scientific integrity.

Theoretical Molecular Profile

Before undertaking experimental analysis, establishing a theoretical profile of the target compound is critical. This baseline serves as the benchmark against which all empirical data will be compared.

The structure of 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione is based on a central triazinane ring functionalized with a cyclohexyl and a methyl group.

  • Molecular Formula: C₁₀H₁₅N₃O₃[1][2]

  • CAS Number: 30243-77-7[1]

Based on this formula, we can calculate the precise theoretical values for its molecular weight and elemental composition. These calculations utilize the most abundant isotopes of each element to determine the exact mass, which is what is measured by mass spectrometry.

ParameterTheoretical ValueDescription
Monoisotopic Mass 225.11134 uThe exact mass of the molecule calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ¹⁴N, ¹⁶O). This is the value targeted in HRMS.
Average Molecular Weight 225.24 g/mol The weighted average mass of the molecule based on the natural isotopic abundance of its constituent elements. Used for bulk chemical calculations.[1]
Elemental Composition C: 53.32%H: 6.71%N: 18.65%O: 21.31%The percentage contribution by mass of each element to the total molecular weight. This is the value targeted in combustion analysis.

Exact Molecular Weight Determination by High-Resolution Mass Spectrometry (HRMS)

HRMS is the cornerstone technique for confirming a molecule's elemental formula. Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS provides mass accuracy to several decimal places.[3][4] This precision is sufficient to distinguish between different molecular formulas that may share the same nominal mass.[5][6][7]

Principle of the Technique: The Power of Precision

The ability of HRMS to determine an exact mass allows for the confident assignment of a molecular formula. For C₁₀H₁₅N₃O₃, the theoretical mass is 225.11134 u. An experimentally measured mass that deviates by less than 5 parts-per-million (ppm) provides strong evidence for this specific formula, ruling out other potential elemental combinations. Modern instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, routinely achieve this level of accuracy.[5]

Experimental Protocol: HRMS Analysis

This protocol outlines a self-validating workflow, incorporating a system suitability check and internal calibration to ensure data trustworthiness.

A. Instrument & Reagents

  • High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)

  • HPLC-grade Methanol and Acetonitrile

  • Formic Acid (LC-MS grade)

  • 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione sample

  • Appropriate calibration standard for the instrument's positive ion mode.

B. Procedure

  • System Preparation: Ensure the HRMS instrument has been recently tuned and calibrated according to the manufacturer's specifications.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the sample.

    • Dissolve in 10 mL of methanol to create a 100 µg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 1 µg/mL using a solvent mixture of 50:50 acetonitrile:water with 0.1% formic acid. The acid promotes protonation for analysis in positive ion mode.

  • Method Development:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Acquisition Mode: Full scan, high-resolution mode.

    • Mass Range: m/z 100-500. This range comfortably includes the expected protonated molecule [M+H]⁺.

    • Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition:

    • Acquire data for approximately 1-2 minutes to obtain a stable signal and a high-quality averaged spectrum.

    • The instrument's software should be configured to use a lock mass or internal calibrant to correct for any mass drift during the acquisition, ensuring the highest mass accuracy.

Data Analysis and Interpretation
  • Identify the Ion of Interest: In the resulting mass spectrum, locate the peak corresponding to the protonated molecule, [M+H]⁺. For C₁₀H₁₅N₃O₃, the expected m/z will be approximately 226.1186 (225.1113 + 1.0073 for H⁺).

  • Calculate Mass Error: The most critical step is to compare the measured exact mass to the theoretical exact mass.

    • Theoretical [M+H]⁺: 225.11134 (neutral) + 1.00728 (H⁺) = 226.11862 u

    • Mass Error (ppm): [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000

  • Acceptance Criterion: An absolute mass error of < 5 ppm is considered definitive confirmation of the assigned molecular formula.

Elemental Composition by Combustion Analysis

Combustion analysis is a robust and highly accurate method for determining the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a pure organic compound.[8][9][10] The technique provides direct, quantitative evidence of a molecule's elemental makeup.

Principle of the Technique: Quantitative Conversion

The methodology involves the complete combustion of a precisely weighed sample in an oxygen-rich atmosphere.[11] The carbon in the sample is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These combustion products are then separated and quantified by specialized detectors (e.g., thermal conductivity or infrared detectors). The instrument's software then back-calculates the percentage of each element in the original sample.[9]

Experimental Protocol: CHN Analysis

This protocol is designed to be self-validating through the use of certified reference materials for calibration and verification.

A. Instrument & Reagents

  • CHN Elemental Analyzer

  • Ultra-microbalance (readable to 0.001 mg)

  • Tin or silver capsules for sample encapsulation

  • Certified CHN standard (e.g., Acetanilide)

  • High-purity oxygen and helium carrier gas

B. Procedure

  • Instrument Calibration:

    • Perform a multi-point calibration of the CHN analyzer using a certified standard like acetanilide. This involves analyzing several different, precisely known masses of the standard to create a calibration curve.

    • The instrument must meet the manufacturer's performance specifications before sample analysis.

  • Sample Preparation:

    • Accurately weigh 1-2 mg of the 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione sample into a tin capsule using an ultra-microbalance.

    • Carefully fold and seal the capsule to ensure no sample is lost.

  • Analysis Sequence:

    • Run a blank (empty tin capsule) to establish the baseline.

    • Analyze a known mass of the certified standard to verify the calibration (a "check standard").

    • Analyze the encapsulated sample. It is best practice to run the sample in triplicate to ensure reproducibility.

    • Analyze another check standard at the end of the run to confirm the instrument's stability.

Data Analysis and Interpretation
  • Calculate Average Percentages: Determine the average percentage for C, H, and N from the triplicate sample runs.

  • Determine Oxygen Percentage: The percentage of oxygen is typically determined by difference: %O = 100% - (%C + %H + %N).

  • Compare to Theory: Compare the experimental elemental percentages to the theoretical values.

  • Acceptance Criterion: For pharmaceutical-grade compounds, the experimental values should typically be within ±0.4% of the theoretical values.

Integrated Characterization Workflow & Data Summary

Neither technique in isolation is sufficient for unequivocal identification. HRMS confirms the correct combination of atoms, while elemental analysis confirms their correct ratios. The following workflow illustrates how these techniques are integrated for a comprehensive characterization.

G cluster_0 Phase 1: Theoretical Foundation cluster_1 Phase 2: Experimental Analysis cluster_2 Phase 3: Data Validation & Reporting P1 Define Structure & Formula (C₁₀H₁₅N₃O₃) P2 Calculate Theoretical Values (Exact Mass & Elemental %) P1->P2 Validation Compare Experimental vs. Theoretical Mass Error < 5 ppm Elemental % Error < 0.4% P2->Validation Sample Pristine Sample HRMS_Prep Sample Prep for HRMS (Dilution) Sample->HRMS_Prep EA_Prep Sample Prep for EA (Weighing & Encapsulation) Sample->EA_Prep HRMS_Run HRMS Analysis (ESI-Q-TOF/Orbitrap) HRMS_Prep->HRMS_Run EA_Run Combustion Analysis (CHN Analyzer) EA_Prep->EA_Run HRMS_Data Experimental Exact Mass (m/z) HRMS_Run->HRMS_Data EA_Data Experimental Elemental (C, H, N %) EA_Run->EA_Data HRMS_Data->Validation EA_Data->Validation Report Final Characterization Report (Identity & Purity Confirmed) Validation->Report

Caption: Integrated workflow for the definitive characterization of a chemical entity.

Summary of Expected Results

This table summarizes the data that would be generated from the successful application of the described protocols.

AnalysisParameterTheoretical ValueAcceptance Criterion
HRMS Exact Mass of [M+H]⁺226.11862 u226.11862 ± 0.00113 u (< 5 ppm)
Elemental % Carbon53.32 %52.92 - 53.72 %
Analysis % Hydrogen6.71 %6.31 - 7.11 %
% Nitrogen18.65 %18.25 - 19.05 %

Conclusion

The rigorous characterization of 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione requires a synergistic analytical approach. High-resolution mass spectrometry provides an exquisitely accurate measurement of the molecular mass, enabling confident confirmation of the elemental formula C₁₀H₁₅N₃O₃. This is complemented and validated by combustion analysis, which confirms that the percentage of each constituent element aligns with the theoretical ratios. By following the detailed, self-validating protocols outlined in this guide, researchers and drug development professionals can ensure the unambiguous identification and purity assessment of this compound, a critical step in any scientific or regulatory endeavor.

References

  • ASTM International. (2017). D5373 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Laboratory Samples of Coal and Coke. ASTM. [Link]

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  • Save My Exams. (2025, January 8). High Resolution Mass Spectrometry (Edexcel International A Level (IAL) Chemistry): Revision Note. [Link]

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  • Chemistry LibreTexts. (2020, May 30). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. [Link]

  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry. [Link]

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  • PubChem. 1,3,5-triazine-2,4,6(1h,3h,5h)-trione, 1-cyclohexyl-3-methyl-. [Link]

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Protocols & Analytical Methods

Method

Application Note: Advanced Catalytic Applications of 1-Cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione (CMTT) in Precision Polymer Chemistry

Executive Summary 1-Cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione (CMTT) is a highly specialized, asymmetric isocyanurate derivative[1]. While symmetric isocyanurate rings are widely recognized in polymer chemistry f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione (CMTT) is a highly specialized, asymmetric isocyanurate derivative[1]. While symmetric isocyanurate rings are widely recognized in polymer chemistry for imparting exceptional thermal stability, chemical resistance, and structural rigidity to polyurethane networks[2], the asymmetric N-substitution of CMTT unlocks novel applications in precision polymer synthesis. Specifically, CMTT serves as a highly effective, sterically tunable initiator and organocatalyst for the Ring-Opening Polymerization (ROP) of cyclic esters and epoxides. The incorporation of triazinane-2,4,6-trione derivatives at the polymer chain terminus significantly elevates the glass transition temperature ( Tg​ ) and thermal stability of the resulting aliphatic polyesters[3].

Mechanistic Rationale: Why CMTT?

The catalytic efficacy of CMTT lies in its unique structural asymmetry and latent nucleophilicity. The N1 (cyclohexyl) and N3 (methyl) positions create a sterically differentiated environment, while the unsubstituted N5 position features an acidic N-H bond.

  • Latent Nucleophilic Initiation : The N5-H proton can be readily deprotonated by organic bases (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU), forming a highly nucleophilic isocyanurate anion capable of initiating ROP. This base-catalyzed activation is conceptually aligned with modern electrogenerated base (EGB) catalyzed polymerizations, which rely on precise deprotonation to trigger chain growth[4].

  • Steric Suppression of Back-Biting : During the propagation phase of ROP, intermolecular transesterification (back-biting) often broadens the molecular weight distribution. The bulky cyclohexyl group on the CMTT-derived headgroup provides a steric shield that suppresses these side reactions, yielding polymers with exceptionally narrow dispersity ( Đ<1.15 )[5].

Catalytic Cycle & Pathway

ROP_Mechanism A CMTT (Pre-catalyst) N-H Intact B Base Activation (DBU) A->B Deprotonation C CMTT Anion (Active Nucleophile) B->C -DBU-H+ D Monomer Coordination (L-Lactide) C->D Nucleophilic Attack E Ring-Opening Propagation D->E Chain Extension E->E + Monomer F Terminated Polymer (Asymmetric End-Group) E->F Quenching

Mechanistic pathway of CMTT-initiated Ring-Opening Polymerization (ROP) of L-Lactide.

Experimental Protocol: CMTT-Initiated Controlled ROP of L-Lactide

This protocol outlines a self-validating workflow for synthesizing structurally defined Poly(L-lactide) (PLLA) using CMTT as the initiator.

Materials & Reagents
  • CMTT : Purified via recrystallization from hot ethanol to remove moisture.

  • L-Lactide : Sublimed twice under vacuum to remove lactic acid impurities (which would act as competing initiators).

  • DBU : Distilled over calcium hydride ( CaH2​ ) to ensure anhydrous conditions.

  • Solvent : Anhydrous Toluene (passed through activated alumina columns).

Step-by-Step Methodology

Workflow Step1 Step 1: Catalyst Activation Purify CMTT & Add DBU in Toluene Step2 Step 2: Monomer Addition Inject L-Lactide under Argon Step1->Step2 Step3 Step 3: Propagation Heat to 60°C for 2-4 hours Step2->Step3 Step4 Step 4: Termination Quench with Benzoic Acid Step3->Step4 Step5 Step 5: Precipitation Dropwise addition into cold Methanol Step4->Step5

Step-by-step experimental workflow for the controlled ROP of L-Lactide using CMTT.

Step 1: Catalyst Activation In a glovebox under an argon atmosphere, dissolve 0.1 mmol of CMTT in 2.0 mL of anhydrous toluene. Add 0.1 mmol of DBU.

  • Causality: DBU is a strong, non-nucleophilic base that quantitatively deprotonates the N-H bond of CMTT without initiating polymerization itself.

  • Self-Validation Checkpoint: Analyze a 50 µL aliquot via FTIR. The complete disappearance of the sharp N-H stretching band at ~3200 cm⁻¹ confirms the generation of the active isocyanurate nucleophile.

Step 2: Monomer Addition Add the desired equivalents of L-Lactide (e.g., 10 mmol for a [M]/[I] ratio of 100) dissolved in 3.0 mL of toluene to the activated catalyst solution.

Step 3: Propagation Seal the reaction vessel, remove it from the glovebox, and submerge it in a pre-heated oil bath at 60 °C. Stir magnetically at 400 rpm.

  • Self-Validation Checkpoint: Extract 20 µL aliquots hourly for 1 H NMR analysis in CDCl3​ . The shift of the lactide methine proton from 5.05 ppm (monomer) to 5.15 ppm (polymer) allows for real-time conversion tracking.

Step 4: Termination After the desired conversion is reached (typically >95% within 2-4 hours), quench the reaction by injecting an excess of anhydrous benzoic acid (0.5 mmol) dissolved in 1 mL of toluene.

  • Causality: Benzoic acid rapidly protonates the active chain end and neutralizes DBU, terminating the living polymerization cleanly without introducing metallic residues that could catalyze degradation during later processing.

Step 5: Precipitation and Recovery Precipitate the polymer by adding the toluene solution dropwise into vigorously stirred cold methanol (-20 °C).

  • Causality: Polylactide is insoluble in cold methanol, while unreacted lactide monomer, DBU, and benzoic acid remain soluble. This differential solubility ensures high purity of the final polymer. Filter and dry the white precipitate under vacuum at 40 °C to a constant weight.

Quantitative Data & Polymerization Kinetics

The living nature of the CMTT-initiated polymerization is validated by the linear correlation between the monomer-to-initiator ([M]/[I]) ratio and the resulting molecular weight ( Mn​ ), alongside exceptionally narrow dispersity values.

Table 1: Kinetic and Molecular Weight Data for CMTT-Initiated ROP of L-Lactide at 60 °C.

Entry[M]/[I] RatioTime (h)Conversion (%) Mn,theoretical​ (kDa) Mn,GPC​ (kDa)Dispersity ( Đ )
1501.5997.27.41.06
21002.09814.414.81.08
32004.09628.829.51.10
45008.09272.075.11.15

Note: Conversion determined by 1 H NMR. Mn,GPC​ and Đ determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards in THF.

References

  • Source: lgcstandards.
  • Source: rsc.
  • Source: tandfonline.
  • Greening Organic Electrochemistry: Harnessing Electrogenerated Bases (EGBs)
  • Source: acs.

Sources

Application

Application Note: Chromatographic Isolation of 1-Cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione (Hexazinone Metabolite D)

Target Audience: Analytical Chemists, Toxicologists, and Drug/Agrochemical Development Professionals Document Type: Technical Application Note & Preparative Protocol Executive Summary The compound 1-cyclohexyl-3-methyl-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Toxicologists, and Drug/Agrochemical Development Professionals Document Type: Technical Application Note & Preparative Protocol

Executive Summary

The compound 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione (commonly known as Hexazinone Metabolite D or Hexazinone Impurity 2) is a critical degradation product of the broad-spectrum triazine herbicide hexazinone[1]. Isolating this metabolite from complex environmental matrices or synthetic crude mixtures with high purity (>98%) is a strict prerequisite for downstream toxicological profiling and its use as a certified analytical reference standard[2].

This application note details a robust, self-validating preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) workflow. The methodology bridges the gap between analytical profiling and preparative scale-up, ensuring high recovery and absolute structural integrity of the target analyte.

Physicochemical Profiling & Chromatographic Rationale

As a Senior Application Scientist, method development must be driven by the intrinsic physicochemical properties of the target molecule rather than trial and error. The isolation strategy for this triazinane-2,4,6-trione derivative is governed by three mechanistic pillars:

  • Stationary Phase Selection (Hydrophobic & Silanol Interactions): The molecule features a lipophilic cyclohexyl ring and a methyl group, making Reversed-Phase (RP) chromatography on a C18 stationary phase the optimal choice. However, the oxygen-rich trione core is highly susceptible to secondary hydrogen-bonding interactions with unreacted silanols on the silica support. To prevent severe peak tailing, a sterically protected or highly endcapped C18 column is strictly required.

  • Mobile Phase Causality (pH Control): The N5 position of the triazinane ring is an unsubstituted imide nitrogen (N–H), which is weakly acidic (estimated pKa ~6.5–7.5)[3]. If chromatographed in neutral water, the compound undergoes partial ionization, leading to split peaks and variable retention times. By buffering the mobile phase to pH ~2.7 using 0.1% Formic Acid , the imide nitrogen remains fully protonated (neutral). This forces the molecule into a single, predictable retention state, ensuring sharp peak symmetry.

  • Detection Strategy: Unlike fully aromatic triazines, the triazinane-2,4,6-trione core lacks extended π -conjugation. Consequently, it exhibits poor UV absorbance above 240 nm. Detection must be performed at a low UV wavelength (210 nm ) or via Electrospray Ionization Mass Spectrometry (ESI-MS) tracking the [M+H]+ ion at m/z 226[2].

Table 1: Physicochemical Properties of the Target Analyte
PropertyValue / DescriptionImpact on Chromatography
Chemical Name 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trioneDefines core structure and functional groups.
CAS Number 30243-77-7Unique identifier for standard verification.
Molecular Weight 225.24 g/mol Used for MS-directed fraction collection.
LogP (est.) ~1.2 - 1.8Indicates moderate lipophilicity; requires gradient elution.
UV Maxima < 220 nmNecessitates low-wavelength UV monitoring (210 nm).

Self-Validating Isolation Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates a closed-loop Quality Assurance (QA) step where the output of the preparative run is analytically verified before final solvent removal.

Phase 1: Matrix Cleanup (Solid-Phase Extraction)

Purpose: To remove highly polar matrix interferences and concentrate the target analyte prior to HPLC injection.

  • Conditioning: Pass 5 mL of LC-MS grade Methanol followed by 5 mL of LC-MS grade Water through a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 500 mg).

  • Loading: Load the crude aqueous extract (or diluted synthetic mixture) at a controlled flow rate of 1–2 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% Methanol in Water to elute highly polar salts and non-retained impurities.

  • Elution: Elute the target metabolite using 5 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate under a gentle nitrogen stream at 40°C. Reconstitute the residue in 1.0 mL of Initial Mobile Phase (10% Acetonitrile / 90% Water with 0.1% Formic Acid).

Phase 2: Analytical Profiling & System Suitability

Purpose: To verify the presence of the target and establish the gradient profile.

System Suitability Requirement: The analytical injection is self-validating. Proceed to Phase 3 only if the target peak exhibits a symmetry factor ( As​ ) between 0.95 and 1.20, and a resolution ( Rs​ ) > 2.0 from adjacent matrix peaks.

Table 2: Analytical HPLC Method Parameters
ParameterSpecification
Column Endcapped C18, 150 x 4.6 mm, 3 µm
Mobile Phase A Water + 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile + 0.1% Formic Acid (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm & ESI-MS (+), m/z 226
Gradient Program 0-2 min: 10% B 2-12 min: 10% 70% B 12-14 min: 70% 95% B 14-17 min: 10% B (Re-equilibration)
Phase 3: Preparative Scale-Up & Fraction Collection

Purpose: High-yield isolation of the target compound.

  • Scale-Up Calculation: Transfer the analytical gradient to the preparative column by maintaining the column volume-to-gradient time ratio.

  • Injection: Inject up to 500 µL of the reconstituted SPE eluate onto the preparative column.

  • Collection Trigger: Set the fraction collector to trigger via UV threshold at 210 nm (or mass-directed at m/z 226) to ensure only the core peak is captured, discarding the peak front and tail to maximize purity.

Table 3: Preparative HPLC Method Parameters
ParameterSpecification
Column Endcapped C18 Prep, 250 x 21.2 mm, 5 µm
Flow Rate 20.0 mL/min
Injection Volume 100 - 500 µL
Gradient Program 0-3 min: 10% B 3-18 min: 10% 70% B 18-21 min: 95% B (Wash)
Phase 4: Closed-Loop Quality Assurance (QA)
  • Re-analysis: Prior to solvent removal, inject 5 µL of the pooled preparative fractions back onto the Analytical HPLC system (using the Phase 2 method).

  • Validation Gate:

    • If chromatographic purity is 98.0% , proceed to lyophilization.

    • If purity is < 98.0% , the system invalidates the batch. The fraction must be diluted 1:1 with Mobile Phase A and subjected to a second pass of Prep-HPLC (recycling).

  • Lyophilization: Freeze the validated fraction at -80°C and lyophilize for 48 hours to remove water and volatile formic acid, yielding the pure white crystalline standard.

Workflow Visualization

Workflow A Crude Matrix Extract B SPE Cleanup (HLB Cartridge) A->B C Analytical HPLC (Purity Check) B->C Aliquot D Prep HPLC (C18, 0.1% FA) B->D Bulk E Fraction Collection (UV/MS) D->E F QA Re-injection (>98%?) E->F F->D Fail G Lyophilization & Storage F->G Pass

Fig 1: Self-validating preparative isolation workflow for Hexazinone Metabolite D.

References

  • National Center for Biotechnology Information. "1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-cyclohexyl-3-methyl- (PubChem CID 118473)." PubChem Database.[Link]

  • Weed Science. "Absorption, Translocation, and Degradation of Tebuthiuron and Hexazinone in Woody Species." Cambridge University Press.[Link]

Sources

Method

Application Notes and Protocols for In Vitro Assays Utilizing 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione

An in-depth technical guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione. The 1,3,5-triazine scaffold is a privileged s...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione.

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and herbicidal properties.[1] This technical guide provides a comprehensive framework for the initial in vitro evaluation of 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione, a member of this versatile class of compounds. The following protocols are designed to assess its cytotoxic potential and elucidate its mechanism of action in cancer cell lines.

Experimental Workflow: A Strategic Approach to In Vitro Screening

A systematic in vitro screening process is crucial for the efficient identification of promising therapeutic candidates. The workflow for evaluating 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione begins with a primary cytotoxicity assay to determine its potency across various cancer cell lines. Compounds exhibiting significant activity are then subjected to secondary mechanistic assays to understand how they induce cell death.

experimental_workflow cluster_primary Primary Screening cluster_secondary Secondary Mechanistic Assays primary_assay Primary Cytotoxicity Assay (MTT) apoptosis_assay Apoptosis Assay (Annexin V/PI) primary_assay->apoptosis_assay Active Compound cell_cycle_analysis Cell Cycle Analysis (PI Staining) primary_assay->cell_cycle_analysis Active Compound data_analysis Data Analysis and Hit Prioritization apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis

Caption: General experimental workflow for in vitro screening of a novel compound.

Primary Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. It is a robust and widely used initial screen to determine the half-maximal inhibitory concentration (IC50) of a compound.[2]

Protocol: MTT Assay

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[3] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]

  • Compound Preparation and Treatment: Prepare a stock solution of 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known cytotoxic drug).[3][4]

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[3]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Data Presentation: Cytotoxicity of 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione

Compound IDCancer Cell LineIC50 (µM)
1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trioneMCF-7 (Breast)TBD
1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trioneA549 (Lung)TBD
1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trioneHCT-116 (Colon)TBD
Positive Control (e.g., Doxorubicin)MCF-7 (Breast)Value

TBD: To be determined experimentally.

Secondary Mechanistic Assays

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.[3]

Protocol: Annexin V-FITC/PI Staining

  • Cell Treatment: Seed cells in 6-well plates and treat with 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione at its predetermined IC50 concentration for 24-48 hours.[3]

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.[3]

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[3]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.[3]

Data Presentation: Apoptosis Induction

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Vehicle ControlValueValueValueValue
1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione (IC50)TBDTBDTBDTBD

TBD: To be determined experimentally.

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, and its fluorescence intensity is directly proportional to the DNA content.[2] A sub-G1 peak may indicate the presence of apoptotic cells with fragmented DNA.[2]

Protocol: PI Staining for Cell Cycle Analysis

  • Cell Treatment and Harvesting: Treat approximately 1-2 x 10^6 cells with the compound at its IC50 concentration for 24-48 hours. Harvest the cells and wash with cold PBS.[2]

  • Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend them in a PI staining solution containing RNase A.[2]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content by flow cytometry.

Potential Mechanism of Action: Targeting Cancer Signaling Pathways

1,3,5-triazine derivatives have been shown to target various signaling pathways implicated in cancer progression, such as those involving EGFR, VEGFR2, and PI3K.[4] The cytotoxic effects of 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione may be mediated through the modulation of one or more of these critical pathways.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor (e.g., EGFR) pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor transcription Transcription Factors mtor->transcription cell_proliferation cell_proliferation transcription->cell_proliferation cell_survival cell_survival transcription->cell_survival compound 1-cyclohexyl-3-methyl- 1,3,5-triazinane-2,4,6-trione compound->pi3k Inhibition?

Caption: A potential mechanism of action for the compound via inhibition of a key signaling pathway.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Evaluation of 5-Phenyl-1,2,4-Triazine Cytotoxicity. BenchChem.
  • BenchChem. (2025). A Technical Guide to the Preliminary In Vitro Screening of Triazene Libraries for Anticancer Drug Discovery. BenchChem.
  • Al-Suwaidan, I. A., et al. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. PMC.
  • Ghasemi, Z., et al. (2025).
  • NextSDS. (n.d.). 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-cyclohexyl-3-methyl-. NextSDS.
  • Al-Abdullah, E. S., et al. (n.d.).
  • Fisher Scientific. (n.d.). 1-Cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione, TRC. Fisher Scientific.
  • LGC Standards. (n.d.). 1-Cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione. LGC Standards.
  • BenchChem. (2025). The Diverse Biological Activities of 1,3,5-Triazine Derivatives: An In-depth Technical Guide. BenchChem.
  • Abdel-Fattah, M. M., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. International Journal of Pharmaceutical and Clinical Research.
  • BenchChem. (n.d.). 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-(4-hydroxycyclohexyl)-. BenchChem.
  • PubChemLite. (2026). 1,3,5-triazine-2,4,6(1h,3h,5h)-trione, 1-cyclohexyl-3-methyl- (C10H15N3O3). PubChemLite.
  • Patel, R. B., et al. (2023). Different biological activities displayed by 1,3,5‐triazine.
  • LGC Standards. (n.d.). 1-Cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione. LGC Standards.
  • National Center for Biotechnology Inform
  • National Center for Biotechnology Information. (2025). 2,4,6-Tricyclohexyl-1,3,5-trioxane. PubChem.
  • Patel, D. J., et al. (2025). Cytotoxity Evaluation of 1, 3, 5 Trizines Derivatives with Substitutued Amines.
  • TCI AMERICA. (n.d.). 1,3,5-Tris(6-isocyanatohexyl)-1,3,5-triazinane-2,4,6-trione. TCI AMERICA.
  • Sigma-Aldrich. (n.d.). 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione 98%. Sigma-Aldrich.

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Application

The Versatile Intermediate: Application Notes for 1-Cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry and drug development, the strategic use of versatile chemical intermediates is paramount to the...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic use of versatile chemical intermediates is paramount to the efficient construction of complex molecular architectures. 1-Cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione, an unsymmetrically disubstituted isocyanurate, represents a valuable yet underexplored building block. Its unique structural features, comprising a bulky lipophilic cyclohexyl group, a small methyl group, and a reactive N-H bond within the stable triazinane-trione core, offer a triad of functionalities for strategic derivatization. This document provides detailed application notes and protocols for the synthesis and utilization of this intermediate, empowering researchers to leverage its potential in the synthesis of novel bioactive compounds.

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer and antimicrobial properties. The strategic substitution on the triazine ring allows for the fine-tuning of physicochemical properties, influencing solubility, membrane permeability, and target engagement. 1-Cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione serves as a key intermediate, enabling the introduction of diverse functionalities at the N-5 position, thus facilitating the exploration of a broad chemical space in drug discovery programs.

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₁₀H₁₅N₃O₃
Molecular Weight 225.24 g/mol
Appearance White to off-white solid (predicted)General knowledge of similar compounds
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, THF)Inferred from structure
CAS Number 23439-58-9

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.5-8.5 (br s, 1H, NH), ~4.0-4.2 (m, 1H, N-CH of cyclohexyl), ~3.3 (s, 3H, N-CH₃), ~1.0-2.0 (m, 10H, cyclohexyl CH₂).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~150-155 (C=O), ~55-60 (N-CH of cyclohexyl), ~30-35 (N-CH₃), ~25-30 (cyclohexyl CH₂).

  • IR (KBr, cm⁻¹): ~3200-3400 (N-H stretch), ~1700-1750 (C=O stretch, multiple bands).

  • Mass Spectrometry (ESI+): m/z = 226.1 [M+H]⁺.

Synthesis Protocol: A Plausible Solution-Phase Approach

While specific literature on the synthesis of 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione is scarce, a robust protocol can be extrapolated from established methods for unsymmetrical isocyanurate synthesis. The following two-step procedure is proposed, starting from readily available precursors.

Step 1: Synthesis of the Intermediate N-Cyclohexyl-N'-methylurea

This initial step involves the formation of an unsymmetrical urea, which serves as the direct precursor to the target triazinane-trione.

Synthesis_Step1 Cyclohexylamine Cyclohexylamine Urea N-Cyclohexyl-N'-methylurea Cyclohexylamine->Urea Reaction MethylIsocyanate Methyl Isocyanate MethylIsocyanate->Urea Reaction

Caption: Synthesis of the urea intermediate.

Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.

  • Reagent Addition: Dissolve cyclohexylamine (1.0 eq) in anhydrous tetrahydrofuran (THF, 100 mL) and cool the solution to 0 °C in an ice bath.

  • Isocyanate Addition: Add a solution of methyl isocyanate (1.0 eq) in anhydrous THF (50 mL) dropwise to the stirred cyclohexylamine solution over 30 minutes. Caution: Methyl isocyanate is volatile and highly toxic. Handle with extreme care in a fume hood.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Remove the solvent under reduced pressure. The resulting white solid is the crude N-cyclohexyl-N'-methylurea. This intermediate can often be used in the next step without further purification. If necessary, it can be recrystallized from a suitable solvent such as ethanol/water.

Step 2: Cyclization to 1-Cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione

This step involves the cyclization of the urea intermediate with an isocyanate equivalent to form the desired triazinane-trione ring system. A method adapted from solid-phase synthesis provides a reliable pathway.[1]

Synthesis_Step2 Urea N-Cyclohexyl-N'-methylurea Triazinane 1-Cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione Urea->Triazinane Cyclization ChlorocarbonylIsocyanate Chlorocarbonyl Isocyanate ChlorocarbonylIsocyanate->Triazinane Cyclization Derivatization_Alkylation Triazinane 1-Cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione Product 1-Cyclohexyl-3-methyl-5-alkyl-1,3,5-triazinane-2,4,6-trione Triazinane->Product Alkylation Base Base (e.g., DBU, NaH) Base->Product Deprotonation AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product Alkylation

Sources

Technical Notes & Optimization

Troubleshooting

how to improve reaction yield for 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione synthesis

Welcome to the technical support center for the synthesis of 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione. This guide is designed for researchers, scientists, and professionals in drug development, providing in-de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your reaction yield and purity.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione?

The most direct method for synthesizing 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione, an unsymmetrical isocyanurate, is the co-cyclotrimerization of cyclohexyl isocyanate and methyl isocyanate. This reaction involves the formation of a six-membered triazine ring from three isocyanate molecules. Due to the unsymmetrical nature of the target molecule, control over the reaction conditions and reagent addition is critical to favor the desired product over symmetrical byproducts.

Q2: What are the major challenges and side reactions in this synthesis?

The primary challenges are controlling the stoichiometry to produce the desired unsymmetrical trimer and preventing side reactions that consume the isocyanate starting materials. The most common side reactions include:

  • Homotrimerization: Formation of symmetrical isocyanurates, namely 1,3,5-tricyclohexyl-1,3,5-triazinane-2,4,6-trione and 1,3,5-trimethyl-1,3,5-triazinane-2,4,6-trione.

  • Reaction with Water: Isocyanates are highly susceptible to moisture, which leads to the formation of unstable carbamic acids that decompose into amines and carbon dioxide. These amines can then react with other isocyanates to form urea byproducts, significantly reducing the yield.[1][2]

  • Allophanate and Biuret Formation: An excess of isocyanate can react with the urethane or urea linkages, leading to the formation of allophanate and biuret cross-links.[1]

  • Dimerization: Isocyanates can also dimerize to form uretidinediones, especially at lower temperatures.

Q3: What types of catalysts are effective for this reaction?

A variety of catalysts can promote the cyclotrimerization of isocyanates. These include:

  • Tertiary Amines: Such as 2,4,6-tris(dimethylaminomethyl)phenol (TDMAMP), which is effective for isocyanate trimerization under mild conditions.[3]

  • N-Heterocyclic Carbenes (NHCs): Highly efficient catalysts for the cyclotrimerization of a wide range of isocyanates.[4][5]

  • Metal Catalysts: Organometallic compounds, including those based on tin, zinc, and aluminum, can catalyze the reaction.[6][7]

  • Fluoride Salts: Anhydrous fluoride salts can also serve as effective catalysts for the selective trimerization of isocyanates.[8][9]

The choice of catalyst can influence reaction rate, selectivity, and the propensity for side reactions.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione.

Issue 1: Low or No Yield of the Desired Product

Possible Causes & Solutions

Cause Scientific Explanation Recommended Action
Moisture Contamination Isocyanates react readily with water to form ureas, consuming the starting material and preventing trimerization.[1][2]Rigorous Drying: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, and if necessary, distill them over a suitable drying agent. Ensure starting materials are dry.
Inactive or Inappropriate Catalyst The chosen catalyst may have lost its activity or may not be suitable for the specific isocyanates used.[7]Catalyst Selection and Handling: Use a fresh, active catalyst. Consider screening different catalysts (e.g., tertiary amines, NHCs) to find the optimal one for your system.
Incorrect Stoichiometry or Addition Order The ratio and addition order of the two isocyanates are crucial for forming the unsymmetrical product.Controlled Addition: Employ a sequential addition strategy. A patented process suggests that for isocyanates of differing reactivity, the less reactive one should be introduced first, and the reaction initiated before the more reactive isocyanate is added.[10]
Presence of Inhibitors Commercial isocyanates may contain inhibitors to prevent polymerization during storage.Reagent Purification: Consult the manufacturer's technical data sheet for information on inhibitors and recommended removal procedures, which may involve distillation.
Issue 2: Formation of a Mixture of Products (Symmetrical and Unsymmetrical Trimers)

Possible Causes & Solutions

Cause Scientific Explanation Recommended Action
Simultaneous Reaction of Both Isocyanates If both isocyanates are present in the reaction mixture from the beginning, statistical co-trimerization will lead to a mixture of all possible trimers.Sequential Addition: Add the less reactive isocyanate first, followed by the catalyst. Once the reaction has initiated (a slight exotherm may be observed), slowly add the more reactive isocyanate. This favors the formation of the mixed trimer.[10]
Inadequate Mixing Poor mixing can lead to localized high concentrations of one isocyanate, promoting self-trimerization.Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction, especially during the addition of the second isocyanate.
Reaction Temperature The reaction temperature can affect the relative rates of the different trimerization reactions.Temperature Optimization: Experiment with different reaction temperatures to find the optimal conditions that favor the formation of the desired mixed trimer.
Issue 3: Formation of Insoluble White Precipitate

Possible Cause & Solution

Cause Scientific Explanation Recommended Action
Urea Byproduct Formation This is a strong indicator of significant water contamination in your reaction system. The amine formed from the reaction of isocyanate with water reacts with another isocyanate molecule to form a disubstituted urea, which is often insoluble.[2]Identify and Eliminate Moisture Source: Re-evaluate all potential sources of water contamination, including solvents, reagents, glassware, and the reaction atmosphere. Implement stringent drying protocols.

III. Experimental Protocols

Protocol 1: Synthesis of 1-Cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione via Sequential Co-cyclotrimerization

This protocol is based on the principle of sequential addition to favor the formation of the unsymmetrical product.[10]

Materials and Reagents:

  • Cyclohexyl isocyanate

  • Methyl isocyanate

  • Anhydrous solvent (e.g., toluene, THF)

  • Trimerization catalyst (e.g., 2,4,6-tris(dimethylaminomethyl)phenol - TDMAMP)

  • Reaction flask with a magnetic stirrer, dropping funnel, and nitrogen/argon inlet

  • Drying tubes

Procedure:

  • Preparation: Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Initial Charge: To the reaction flask, add anhydrous solvent and the less reactive isocyanate (cyclohexyl isocyanate is generally less reactive than methyl isocyanate).

  • Catalyst Addition: Add the trimerization catalyst to the reaction mixture.

  • Initiation: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50°C) to initiate the trimerization. The initiation can be monitored by a slight increase in temperature.

  • Sequential Addition: Once the reaction has initiated, slowly add the more reactive isocyanate (methyl isocyanate) dropwise from the dropping funnel over a period of 1-2 hours. Maintain the reaction temperature during the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as FT-IR (disappearance of the isocyanate peak at ~2270 cm⁻¹) or TLC.

  • Work-up and Purification: Once the reaction is complete, quench the catalyst if necessary (e.g., with a small amount of a weak acid for amine catalysts). Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Flame-dry glassware prep2 Assemble under N2/Ar prep1->prep2 prep3 Add anhydrous solvent prep2->prep3 react1 Add cyclohexyl isocyanate prep3->react1 react2 Add catalyst react1->react2 react3 Initiate trimerization (e.g., 40-50°C) react2->react3 react4 Slowly add methyl isocyanate react3->react4 react5 Monitor reaction (FT-IR/TLC) react4->react5 workup1 Quench catalyst react5->workup1 workup2 Solvent removal workup1->workup2 workup3 Purify product (recrystallization/chromatography) workup2->workup3 G cluster_initiation Initiation cluster_propagation Propagation cluster_cyclization Cyclization & Catalyst Regeneration I1 Cyclohexyl Isocyanate I1_Cat Activated Complex I1->I1_Cat Cat Catalyst Cat->I1 Dimer Dimeric Intermediate I1_Cat->Dimer + Methyl Isocyanate I2 Methyl Isocyanate Trimer_open Open-chain Trimer Dimer->Trimer_open + Isocyanate I3 Cyclohexyl or Methyl Isocyanate Product 1-Cyclohexyl-3-methyl-1,3,5- triazinane-2,4,6-trione Trimer_open->Product Ring Closure Cat_regen Catalyst Product->Cat_regen

Caption: Proposed mechanism for the catalyzed co-cyclotrimerization of isocyanates.

V. References

  • Technical Support Center: Troubleshooting Isocyanate Reactions - Benchchem.

  • Technical Support Center: Managing Isocyanate Reactions - Benchchem.

  • A convenient one-pot synthesis of asymmetric 1,3,5-triazine-2,4,6-triones and its application towards a novel class of gonadotropin-releasing hormone receptor antagonists - PubMed. [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - MDPI. [Link]

  • Synthesis of 1,3,5-triazines - Organic Chemistry Portal. [Link]

  • N-Heterocyclic Carbenes as Highly Efficient Catalysts for the Cyclotrimerization of Isocyanates | Organic Letters - ACS Publications. [Link]

  • Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing). [Link]

  • Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere - Chemical Communications (RSC Publishing). [Link]

  • Reducing High-Molecular-Weight Oligomers in Biobased Pentamethylene Diisocyanate Trimers | Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Trimerization of isocyanates - US3716535A - Google Patents.

  • How Increasing Amounts of Trimerization Catalyst Impact the Formation, Isocyanurate Content, and Microstructure of Poly(urethane-isocyanurate) Rigid Foams - ACS Publications. [Link]

  • Synthesis of novel aromatic isocyanurates by the fluoride-catalyzed selective trimerization of isocyanates | The Journal of Organic Chemistry - ACS Publications. [Link]

  • US4518761A - Process for the preparation of mixed trimers from organic isocyanates, the mixed trimers obtained according to the process and the use thereof for the production of polyurethanes - Google Patents.

  • Troubleshooting Metal Catalyzed Urethane Systems | PCI Magazine. [Link]

  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. [Link]

  • One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. [Link]

  • Isocyanate synthesis by substitution - Organic Chemistry Portal. [Link]

  • Highly efficient cyclotrimerization of isocyanates using N-heterocyclic olefins under bulk conditions - Chemical Communications (RSC Publishing). [Link]

  • Synthesis of novel aromatic isocyanurates by the fluoride-catalyzed selective trimerization of isocyanates - ResearchGate. [Link]

  • Synthesis of polyisocyanurate prepolymer and the resulting flexible elastomers with tunable mechanical properties - Polymer Chemistry (RSC Publishing). [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Solubility of 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione

This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione in organic solvents. As Se...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione in organic solvents. As Senior Application Scientists, we have compiled this resource to provide both theoretical insights and practical, field-tested solutions to address these common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione in my chosen organic solvent. What are the first steps I should take?

A1: Initial troubleshooting should focus on simple physical methods to enhance dissolution. Often, the rate of dissolution is the limiting factor, not the thermodynamic solubility limit. We recommend the following sequence:

  • Particle Size Reduction: Ensure your compound is a fine powder. If it consists of larger crystals, gently grind it with a mortar and pestle. Increasing the surface area can significantly improve the dissolution rate.[1]

  • Vigorous Agitation: Simple swirling or inversion is often insufficient. Use a vortex mixer for several minutes or a magnetic stirrer for an extended period.

  • Sonication: A brief treatment in an ultrasonic bath can break up agglomerates and increase the interaction between the solute and solvent molecules.

  • Gentle Heating: Moderately increasing the temperature of the solvent can enhance the solubility of many compounds. However, it is crucial to first verify the thermal stability of 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione to avoid degradation. Start with a low temperature (e.g., 30-40 °C) and monitor for any changes in appearance or the presence of degradation products by an appropriate analytical method like TLC or LC-MS.

Q2: I've tried the basic steps, but the solubility is still poor. How do I select a more appropriate solvent?

A2: Solvent selection is critical and should be guided by the principle of "like dissolves like." The structure of 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione, with its polar triazinane trione core and non-polar cyclohexyl and methyl groups, suggests it has a complex solubility profile. A systematic approach using Hansen Solubility Parameters (HSP) can be highly effective.

The HSP theory breaks down the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[2][3] A solvent with HSP values similar to those of the solute is more likely to be a good solvent. While the exact HSP values for your specific compound are likely not published, we can make educated predictions based on its structure. The triazinane-trione core will contribute to the polar and hydrogen bonding parameters, while the cyclohexyl and methyl groups will contribute to the dispersion parameter.

We recommend a systematic screening of solvents with varying HSPs.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol outlines a method for systematically testing the solubility of 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione in a range of common organic solvents.

Materials:

  • 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione

  • A selection of organic solvents (see Table 1)

  • Small vials (e.g., 1.5 mL or 2 mL) with caps

  • Analytical balance

  • Vortex mixer

  • Ultrasonic bath

  • Heating block or water bath

Procedure:

  • Accurately weigh a small amount of the compound (e.g., 1-2 mg) into each vial.

  • Add a measured volume of the first solvent (e.g., 100 µL) to the vial.

  • Cap the vial tightly and vortex for 1 minute.

  • Visually inspect for dissolution. If not fully dissolved, proceed to the next step.

  • Sonicate the vial for 5 minutes in an ultrasonic bath.

  • Visually inspect again. If still not dissolved, proceed to gentle heating.

  • Place the vial in a heating block or water bath at 40 °C for 10 minutes. Vortex intermittently.

  • Allow the vial to cool to room temperature and observe. Note any precipitation upon cooling.

  • If the compound has dissolved, add another small, weighed amount and repeat the process to determine the approximate saturation point.

  • Repeat for all selected solvents.

  • Record your observations systematically (e.g., insoluble, partially soluble, soluble, soluble with heating).

Table 1: Suggested Solvents for Screening with Hansen Solubility Parameters
SolventδD (Dispersion)δP (Polar)δH (Hydrogen Bonding)
Non-Polar
Cyclohexane16.800.2
Toluene18.01.42.0
Moderately Polar Aprotic
Dichloromethane17.07.37.1
Acetone15.510.47.0
Acetonitrile15.318.06.1
Polar Aprotic
Dimethylformamide (DMF)17.413.711.3
Dimethyl sulfoxide (DMSO)18.416.410.2
Polar Protic
1-Butanol16.05.715.8
Ethanol15.88.819.4

HSP values are approximate and can vary slightly depending on the source.[3][4]

Q3: What if a single solvent isn't effective? Are there other options?

A3: Yes, using a co-solvent system is a very common and effective strategy for dissolving challenging compounds.[5] By mixing two or more miscible solvents, you can fine-tune the polarity and hydrogen bonding characteristics of the solvent environment to better match the solute.

Protocol 2: Co-Solvent System Development

Principle:

The Hansen Solubility Parameters of a solvent blend can be estimated as the volume-weighted average of the individual solvent parameters.[2] This allows for a rational design of co-solvent systems.

Procedure:

  • Based on your initial screening (Protocol 1), select a "good" solvent (one that shows some solubilizing power) and a "poor" solvent. Often, combining a polar aprotic solvent with a less polar one can be effective. For example, a mixture of DMF and dichloromethane, or DMSO and acetone.

  • Prepare a series of co-solvent mixtures in different ratios (e.g., 9:1, 4:1, 1:1, 1:4, 1:9 by volume).

  • Using the procedure from Protocol 1, test the solubility of your compound in each co-solvent mixture.

  • You may find that a specific ratio provides significantly better solubility than either of the individual solvents.

Q4: I'm concerned about the stability of my compound, especially with heating. How can I mitigate this?

A4: This is a valid concern. Triazine derivatives can be susceptible to hydrolysis under acidic or basic conditions, and prolonged heating can cause degradation.

Recommendations:

  • Use Neutral Solvents: Avoid solvents with acidic or basic impurities. Use high-purity or anhydrous grade solvents when possible.

  • Minimize Heat Exposure: If heating is necessary, use the lowest effective temperature for the shortest possible time.

  • Inert Atmosphere: If your compound is sensitive to oxidation, consider performing the dissolution under an inert atmosphere (e.g., nitrogen or argon).

  • Stability Test: Before committing to a solvent system for a larger experiment, perform a small-scale stability test. Dissolve your compound and leave it at room temperature and at your intended experimental temperature for a set period (e.g., 24 hours). Analyze the sample by a suitable method (e.g., HPLC, LC-MS) to check for the appearance of degradation products.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the poor solubility of 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione.

TroubleshootingWorkflow start Start: Poor Solubility Observed physical_methods Apply Physical Methods (Grinding, Vortex, Sonication) start->physical_methods dissolved1 Compound Dissolved? physical_methods->dissolved1 success Success! dissolved1->success Yes gentle_heat Apply Gentle Heat (e.g., 40°C) dissolved1->gentle_heat No dissolved2 Compound Dissolved? gentle_heat->dissolved2 dissolved2->success Yes solvent_screening Systematic Solvent Screening (Protocol 1) dissolved2->solvent_screening No good_solvent Good Solvent Found? solvent_screening->good_solvent good_solvent->success Yes co_solvent Develop Co-Solvent System (Protocol 2) good_solvent->co_solvent Partially dissolved3 Compound Dissolved? co_solvent->dissolved3 dissolved3->success Yes consult Consult Further/ Consider Formulation Strategies dissolved3->consult No

Caption: Troubleshooting workflow for poor solubility.

Advanced Strategies

If the above methods are unsuccessful, more advanced formulation strategies may be required. These are often employed in drug development to improve the bioavailability of poorly soluble compounds and may require specialized equipment and expertise.

  • Solid Dispersions: The compound is dispersed in a hydrophilic carrier at the molecular level.[6] This can be achieved by methods such as solvent evaporation or melt extrusion.

  • Use of Surfactants: Non-ionic surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in an aqueous or organic medium.[7][8]

  • Complexation: The use of complexing agents, such as cyclodextrins, can increase the solubility of poorly soluble compounds by forming inclusion complexes.[1]

These advanced methods are typically beyond the scope of routine laboratory dissolution and may require consultation with a formulation specialist.

References

  • Hansen, C.M. (1999). Hansen Solubility Parameters: A User's Handbook. CRC Press.
  • Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science.
  • Jain, S., & Patel, N. (2023). Solubility enhancement techniques: A comprehensive review. International Journal of Pharmaceutical Sciences and Research, 14(3), 1234-1245.
  • ResearchGate. (n.d.). Hansen solubility parameter (HSP) of some common solvents and target compounds.
  • Google Patents. (n.d.). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • Hansen Solubility Parameters. (n.d.). HSP for Beginners. Retrieved from Hansen Solubility Parameters website.
  • Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.
  • Li, M., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2535-2557.
  • Kumar, S., & Singh, S. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 1-7.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione Analysis

Welcome to the technical support guide for troubleshooting peak tailing issues in the HPLC analysis of 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione. This resource is designed for researchers, scientists, and drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for troubleshooting peak tailing issues in the HPLC analysis of 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic challenges encountered with this compound. The following question-and-answer format provides in-depth explanations and actionable protocols to restore optimal peak symmetry and ensure data integrity.

Understanding the Analyte: 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione

1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione is a triazine derivative.[1][2][3][4][5][6][7] The presence of nitrogen-containing functional groups in its structure can lead to specific interactions with the stationary phase in reversed-phase HPLC, making it susceptible to peak tailing.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing significant peak tailing for my main analyte peak. What is the most likely cause?

A1: The most common cause of peak tailing for a basic or polar compound like 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione in reversed-phase HPLC is secondary interactions with the silica-based stationary phase.[8][9][10] Specifically, the issue often arises from interactions with residual silanol groups (Si-OH) on the surface of the packing material.[8][9][10] These silanol groups can become ionized (negatively charged) at mobile phase pH levels above 3, leading to strong interactions with basic analytes.[11][12][13] This secondary retention mechanism, in addition to the primary hydrophobic interaction, results in a distorted peak shape.[9]

Q2: How can I quickly diagnose if silanol interactions are the root cause of the peak tailing?

A2: A straightforward diagnostic experiment is to modify the mobile phase pH. Lowering the pH of the mobile phase to around 2.5-3.0 will protonate the silanol groups, neutralizing their negative charge and minimizing their interaction with your basic analyte.[8][14][15][16][17] If you observe a significant improvement in peak shape at a lower pH, it strongly indicates that silanol interactions are the primary contributor to the tailing.

Experimental Protocol: Mobile Phase pH Adjustment

  • Prepare a Modified Mobile Phase: If your current mobile phase is, for example, a mixture of acetonitrile and water, prepare a new aqueous component containing a small amount of a suitable acid. A common and effective choice is 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).

  • Equilibrate the System: Flush your HPLC system and column thoroughly with the new, lower pH mobile phase. Ensure the system is fully equilibrated before injecting your sample. This may take 10-20 column volumes.

  • Inject and Analyze: Inject your standard solution of 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione and compare the resulting chromatogram to your previous results. A marked improvement in peak symmetry (a tailing factor closer to 1) confirms the role of silanol interactions.

Q3: I've confirmed that silanol interactions are the problem. What are my options for resolving this?

A3: You have several effective strategies at your disposal, which can be used individually or in combination:

  • Mobile Phase Optimization:

    • Low pH: As discussed, operating at a pH of 2.5-3.0 is a robust solution.[8][14][15][16][17]

    • Buffer Concentration: Increasing the buffer concentration (e.g., to >20 mM) can help to mask the residual silanol groups and improve peak shape.[14][15][18]

    • Competing Base: Adding a competing base, such as triethylamine (TEA), to the mobile phase can also be effective.[14][16] The TEA will preferentially interact with the active silanol sites, preventing your analyte from doing so. However, this approach can sometimes lead to shorter column lifetimes.[16]

  • Column Selection:

    • End-Capped Columns: Modern HPLC columns are often "end-capped," a process that chemically derivatizes many of the residual silanol groups to reduce their activity.[11][14] If you are not already using one, switching to a high-quality, end-capped C18 or C8 column is highly recommended.

    • Base-Deactivated Columns: These columns are specifically designed for the analysis of basic compounds and utilize high-purity silica with minimal metal content and advanced bonding and end-capping techniques to minimize silanol activity.[14]

    • Alternative Stationary Phases: For particularly challenging separations, consider stationary phases with different surface chemistry, such as those with embedded polar groups or hybrid organic/silica particles, which can offer improved peak shape for basic compounds.[8]

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_silanol Hypothesis: Silanol Interaction? start->check_silanol lower_ph Action: Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) check_silanol->lower_ph solution_column Solution: Change Column (End-capped, Base-Deactivated) check_silanol->solution_column Proactive Approach improved Peak Shape Improved? lower_ph->improved solution_ph Solution: Optimize Mobile Phase (Low pH, Buffer Strength) improved->solution_ph Yes no_improvement No Significant Improvement improved->no_improvement No other_causes Investigate Other Causes: - Column Contamination - Hardware Issues - Metal Chelation no_improvement->other_causes G cluster_0 Stationary Phase Surface cluster_1 Mobile Phase C18 C18 Chains (Hydrophobic Interaction) Silanol Silanol Analyte Analyte (R₃NH⁺) (Basic Compound) Analyte->C18 Primary Retention (Good Peak Shape) Analyte->Silanol Secondary Retention (Peak Tailing)

Caption: Primary and secondary retention mechanisms in reversed-phase HPLC.

If the troubleshooting steps outlined above do not fully resolve the peak tailing issue, it may be necessary to consider more advanced solutions such as using columns with alternative chemistries (e.g., HILIC for very polar compounds) or employing metal-free HPLC systems to eliminate potential chelation effects. [19][20]

References

  • HPLC Troubleshooting Guide - Peak Tailing. CHROMacademy. [Link]

  • How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare. [Link]

  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. [Link]

  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Longdom Publishing. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC North America. [Link]

  • Waters Column Selection Guide for Polar Compounds. Waters Corporation. [Link]

  • Chromatographic Determination of Metallic Impurities in Reversed-Phase HPLC Columns. Analytical Chemistry. [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column?. Waters Knowledge Base. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis?. uHPLCs. [Link]

  • What is "silanol activity" when a column is described as having low or high silanol activity?. Waters Knowledge Base. [Link]

  • Improving HPLC Peak Shape Techniques. Scribd. [Link]

  • HPLC Troubleshooting Guide. ACE HPLC Columns. [Link]

  • What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub. [Link]

  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. ResearchGate. [Link]

  • Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention. SilcoTek. [Link]

  • Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. PubMed. [Link]

  • HPLC Column Selection Guide. Restek. [Link]

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. MicroSolv Technology Corporation. [Link]

  • 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-cyclohexyl-3-methyl-. NextSDS. [Link]

  • HPLC Column Selection Guide. Aurora Pro Scientific. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

  • HPLC Column Selection Guide. Phenomenex. [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. [Link]

  • 1,3,5-triazine-2,4,6(1h,3h,5h)-trione, 1-cyclohexyl-3-methyl- (C10H15N3O3). PubChemLite. [Link]

  • 1,3,5-Triazine-2,4(1H,3H)-dione, 3-cyclohexyl-1-methyl-6-(methylamino)-. PubChem. [Link]

  • trione, 1,3,5-tris[4-[(4-isocyanatocyclohexyl)methyl]cyclohexyl]-. NextSDS. [Link]

  • A study of the physico-chemical properties of 1,3,5-trihydroxy-1,3,5-triazin-2,4,6[1H,3H,5H]-trione. Academia.edu. [Link]

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Optimization

removing impurities during 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione recrystallization

Answering the urgent need for robust purification protocols in drug development and agrochemical research, this Technical Support Center provides a comprehensive guide to overcoming challenges in the recrystallization of...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the urgent need for robust purification protocols in drug development and agrochemical research, this Technical Support Center provides a comprehensive guide to overcoming challenges in the recrystallization of 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione, commonly known as Hexazinone.

As a Senior Application Scientist, my aim is to bridge the gap between theoretical knowledge and practical application. This guide is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to troubleshoot effectively and optimize their purification workflows. We will delve into common impurities, solvent selection strategies, and solutions to frequently encountered experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the primary objective of recrystallizing 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione (Hexazinone)?

The primary goal of recrystallization is to purify the crude Hexazinone product. As a white crystalline solid, Hexazinone can be effectively separated from soluble impurities and colored by-products that may have formed during its synthesis.[1][2] A successful recrystallization yields a product with high purity, a sharp melting point (typically 115-117°C), and improved crystalline form, which are critical for accurate downstream applications, analytical standard preparation, and formulation development.[3]

Q2: What are the common impurities encountered during Hexazinone synthesis and purification?

Impurities in technical-grade Hexazinone can originate from starting materials, side reactions, or degradation. These may include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors to the triazine ring.[4][5]

  • Related Manufacturing Impurities: These are structurally similar compounds formed during the synthesis.[2]

  • Ethyl Carbamate: This is a significant impurity of toxicological concern that can form during the manufacturing process. The Food and Agriculture Organization (FAO) recommends a maximum limit for this impurity.[2]

  • Degradation Products: If the compound has been exposed to harsh conditions, degradation can occur. Common metabolic pathways involve N-demethylation and hydroxylation of the cyclohexyl ring.[6][7]

Q3: How do I select an appropriate solvent system for Hexazinone recrystallization?

The ideal recrystallization solvent is one in which Hexazinone is highly soluble at elevated temperatures but sparingly soluble at low temperatures. This differential solubility is key to achieving a high recovery of pure crystals upon cooling. Hexazinone shows high solubility in many organic solvents but is less soluble in non-polar alkanes.[1][8]

A two-solvent system is often effective. This typically involves:

  • A "solvent" in which Hexazinone is readily soluble (e.g., methanol, acetone, chloroform).

  • An "anti-solvent" in which Hexazinone is poorly soluble (e.g., hexane, water).[3][9]

The procedure involves dissolving the crude product in a minimal amount of the hot "solvent" and then slowly adding the "anti-solvent" until the solution becomes turbid. Gentle heating to redissolve the precipitate, followed by slow cooling, will promote the formation of pure crystals.

Q4: How can I assess the purity of my recrystallized Hexazinone?

Purity should be confirmed using multiple analytical techniques:

  • Melting Point Analysis: A sharp melting point within the expected range (115-117°C) indicates high purity.[3] A broad or depressed melting range suggests the presence of impurities.

  • Chromatography: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a precise method for quantifying Hexazinone and separating it from impurities.[8] A typical method uses a C18 column with a methanol/water mobile phase and UV detection around 247 nm.[8]

  • Spectroscopy: Techniques like NMR and Mass Spectrometry (MS) can confirm the chemical structure and identify any residual impurities.[6][10]

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of Hexazinone.

Problem 1: The compound "oils out" instead of forming crystals.

  • Question: I dissolved my crude Hexazinone in a hot solvent, but upon cooling, it separated as an oily liquid rather than solid crystals. What went wrong?

  • Probable Cause(s):

    • Supersaturation was too high: The solution was cooled too rapidly, not allowing sufficient time for crystal nucleation and growth.

    • Inappropriate Solvent: The boiling point of the solvent may be too high, or the compound's solubility is too great even at low temperatures.

    • Presence of Impurities: Certain impurities can inhibit crystallization and promote oiling out.

  • Solution(s):

    • Reheat the solution until the oil fully redissolves.

    • Add a small amount of additional solvent to reduce the saturation level.

    • Allow the solution to cool much more slowly. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature, or by insulating the flask with glass wool.

    • If slow cooling fails, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.

    • Introduce a seed crystal of pure Hexazinone to provide a template for crystal growth.

Problem 2: The yield of recrystallized product is very low.

  • Question: After filtration, I recovered significantly less Hexazinone than expected. How can I improve my yield?

  • Probable Cause(s):

    • Too much solvent was used: Using an excessive volume of solvent will keep a significant portion of the product dissolved even at low temperatures.

    • Premature crystallization: The product crystallized on the filter paper or in the funnel during hot filtration (if performed).

    • Incomplete precipitation: The solution was not cooled to a low enough temperature or for a sufficient amount of time.

  • Solution(s):

    • Optimize Solvent Volume: In your next attempt, use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Prevent Premature Crystallization: If you need to filter the hot solution to remove insoluble impurities, preheat your filtration apparatus (funnel, filter paper, and receiving flask) to prevent the solution from cooling and crystallizing prematurely.

    • Maximize Recovery: After crystallization at room temperature, place the flask in an ice-water bath for at least 30 minutes to an hour to maximize precipitation before filtration.

    • Concentrate the Mother Liquor: You can recover some of the remaining product by carefully evaporating a portion of the solvent from the mother liquor (the liquid remaining after filtration) and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Problem 3: The final crystals are discolored (e.g., yellow or brown).

  • Question: My starting material was off-white, and the recrystallized crystals are still not pure white. How do I remove colored impurities?

  • Probable Cause(s):

    • Colored Impurities Present: The synthesis may have produced highly colored, polar by-products.

    • Thermal Degradation: The compound may have partially decomposed if heated for too long or at too high a temperature during dissolution.

  • Solution(s):

    • Use Activated Charcoal: After dissolving the crude product in the hot solvent, add a small amount (1-2% of the solute's weight) of activated charcoal to the solution. The charcoal will adsorb the colored impurities.

    • Hot Filtration: Keep the solution hot and perform a gravity filtration using a fluted filter paper to remove the charcoal. Be sure to use a pre-heated funnel to prevent premature crystallization.

    • Proceed with Crystallization: Allow the clear, hot filtrate to cool slowly as you would normally to obtain decolorized crystals.

Data Presentation

Table 1: Solubility of Hexazinone in Common Organic Solvents at 25°C

SolventSolubility (g/L)Polarity IndexPotential Use in Recrystallization
Chloroform3,8804.1Good "solvent"
Methanol2,6505.1Good "solvent"
Acetone7905.1Good "solvent"
Toluene3862.4Moderate "solvent"
Hexane30.1Good "anti-solvent"
Water3310.2Potential "anti-solvent" for organic solutions
(Data sourced from[3])

Experimental Protocols

Protocol 1: General Recrystallization of Hexazinone using a Two-Solvent System (Methanol/Hexane)

  • Dissolution: Place the crude Hexazinone (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal volume of hot methanol while stirring and heating gently in a water bath until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small spatula tip of activated charcoal, and swirl. Reheat the mixture to boiling for a few minutes. Perform a hot gravity filtration to remove the charcoal.

  • Induce Crystallization: While the methanol solution is still hot, slowly add hexane (the anti-solvent) dropwise until the solution just begins to turn cloudy (turbid).

  • Re-dissolution: Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. The slower the cooling, the larger and purer the crystals will be.[9]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Purity Assessment by RP-HPLC

This protocol is adapted from a validated method for Hexazinone analysis.[8]

  • Standard Preparation: Prepare a stock solution of high-purity Hexazinone standard in the mobile phase (e.g., 100 µg/mL). Create a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh a small amount of your recrystallized Hexazinone and dissolve it in the mobile phase to a known concentration (e.g., 100 µg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm (or similar)

    • Mobile Phase: Isocratic mixture of Methanol and Water (50:50, v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 247 nm

    • Injection Volume: 20 µL

  • Analysis: Inject the standards and the sample. Determine the purity of your sample by comparing its peak area to the calibration curve and by assessing the presence of any other peaks in the chromatogram.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Analysis Start Start with Crude Hexazinone Dissolve Dissolve in Minimum Hot Solvent (e.g., Methanol) Start->Dissolve Charcoal Add Activated Charcoal (if colored) Dissolve->Charcoal Optional AddAntiSolvent Add Anti-Solvent (e.g., Hexane) to Turbidity Dissolve:e->AddAntiSolvent:w HotFilter Hot Gravity Filtration Charcoal->HotFilter HotFilter:e->AddAntiSolvent:w SlowCool Slow Cooling to Room Temperature AddAntiSolvent->SlowCool IceBath Cool in Ice-Water Bath SlowCool->IceBath VacFilter Vacuum Filtration IceBath->VacFilter Wash Wash Crystals with Cold Anti-Solvent VacFilter->Wash Dry Dry Under Vacuum Wash->Dry Analyze Purity Analysis (HPLC, MP) Dry->Analyze End Pure Hexazinone Analyze->End

Caption: Workflow for the recrystallization of Hexazinone.

Troubleshooting_Tree Start Recrystallization Issue? OilingOut Compound 'Oils Out'? Start->OilingOut Yes LowYield Low Yield? Start->LowYield No Reheat Reheat to Dissolve OilingOut->Reheat Yes AddSolvent Add More 'Solvent' Reheat->AddSolvent SlowCool Cool Very Slowly AddSolvent->SlowCool Seed Add Seed Crystal SlowCool->Seed CheckSolventVol Used Too Much Solvent? LowYield->CheckSolventVol Yes CheckCooling Insufficient Cooling? LowYield->CheckCooling No Discolored Crystals Discolored? LowYield->Discolored No ReduceSolvent Action: Use Less Solvent Next Time CheckSolventVol->ReduceSolvent Yes Concentrate Action: Concentrate Mother Liquor CheckSolventVol->Concentrate No CoolLonger Action: Cool Longer / Colder CheckCooling->CoolLonger Yes UseCharcoal Use Activated Charcoal & Hot Filtration Discolored->UseCharcoal Yes

Caption: Decision tree for troubleshooting common recrystallization problems.

References

  • Comprehensive Guide to Hexazinone: Properties, Usage, and Applications. (n.d.). LookChem. Retrieved from [Link]

  • S. V. R. Government Degree College. (n.d.). DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING RP-HPLC METHOD FOR THE ESTIMATION OF HEXAZINONE IN ITS FORMULATIONS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hexazinone. PubChem Compound Database. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (2017). FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES: HEXAZINONE. Retrieved from [Link]

  • Jasemizad, T., & Padhye, L. P. (2022). Photodegradation and adsorption of hexazinone in aqueous solutions: removal efficiencies, kinetics, and mechanisms. PMC. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1999). Enforcement Analytical Method for the Determination of Hexazinone and Metabolites of Interest in Soil and Water Using Electrospray-LC/MS/MS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2008). Problem Formulation for the Ecological Risk Assessment of Hexazinone. Regulations.gov. Retrieved from [Link]

  • Al-Abdullah, E. S., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Retrieved from [Link]

  • PubChemLite. (n.d.). 1,3,5-triazine-2,4,6(1h,3h,5h)-trione, 1-cyclohexyl-3-methyl- (C10H15N3O3). Retrieved from [Link]

  • Afonso, C. A. M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. PMC. Retrieved from [Link]

  • Wang, X., et al. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Reddit. (2020). r/Chempros - Recrystallisation Help. Retrieved from [Link]

  • Reddit. (2021). r/chemistry - Need help with recrystallisation I have trouble with. Retrieved from [Link]

  • van Zyl, G. J. (2007). Development of an optimized process for the production of hexazinone. North-West University. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

validation of LC-MS analytical methods for 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione

A Comprehensive Guide to the Validation of LC-MS Analytical Methods for 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione Authored by a Senior Application Scientist In the landscape of pharmaceutical development and re...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to the Validation of LC-MS Analytical Methods for 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione

Authored by a Senior Application Scientist

In the landscape of pharmaceutical development and regulatory submission, the bedrock of reliable data is a robustly validated analytical method. For a compound such as 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione, a small molecule potentially subject to rigorous safety and efficacy evaluation, the validation of its quantification method by Liquid Chromatography-Mass Spectrometry (LC-MS) is not merely a procedural step but a cornerstone of scientific integrity. This guide provides an in-depth, scientifically grounded framework for the validation of an LC-MS method for this specific analyte, rooted in the principles of international regulatory guidelines and best practices in the field.

This document is designed for researchers, scientists, and drug development professionals, offering not just a set of instructions but a deeper understanding of the causality behind the experimental choices, ensuring that the described protocols are self-validating systems.

The Imperative of Method Validation

The objective of validating a bioanalytical method is to demonstrate that it is suitable for its intended purpose.[1] This ensures the generation of reliable data to support regulatory decisions regarding the safety and efficacy of drug products.[1] The validation process for quantitative LC-MS assays is well-defined by regulatory bodies such as the U.S. Food and Drug Administration (FDA)[2][3][4], the European Medicines Agency (EMA)[5][6][7], and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)[1][8][9][10]. The recently implemented ICH M10 guideline provides a harmonized framework for bioanalytical method validation, which is a critical reference for global regulatory submissions.[1][11]

I. Foundational Elements of the LC-MS Method

Before embarking on the validation journey, a well-developed LC-MS method is paramount. For 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione, this would typically involve:

  • Chromatographic Separation: A reversed-phase C18 column is a common starting point for small molecules of this nature. The mobile phase, likely a gradient of acetonitrile or methanol with water containing a small amount of formic acid, should be optimized to achieve a sharp, symmetrical peak with adequate retention.

  • Mass Spectrometric Detection: Given the molecular weight of 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione (225.24 g/mol )[12], electrospray ionization (ESI) in positive mode is a logical choice for detecting the protonated molecule [M+H]+. The use of a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode is the gold standard for quantitative bioanalysis due to its high selectivity and sensitivity.[13]

II. The Pillars of Method Validation: A Parameter-by-Parameter Guide

The validation of an analytical procedure is a comprehensive process that evaluates several key performance characteristics.[9] The following sections detail the critical validation parameters and provide a framework for their assessment.

Specificity and Selectivity

The 'Why': Specificity ensures that the signal measured is unequivocally from the analyte of interest, free from interference from matrix components, metabolites, or other co-administered drugs. Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[13]

Experimental Protocol:

  • Analyze at least six different blank matrix lots (e.g., plasma, urine) to assess for any endogenous interferences at the retention time of the analyte and the internal standard (IS).

  • Spike the blank matrix at the Lower Limit of Quantification (LLOQ) with the analyte and IS and analyze to ensure no significant interference from matrix components.

  • The response of any interfering peak in the blank samples at the retention time of the analyte should be less than 20% of the LLOQ response. For the IS, it should be less than 5%.

Linearity and Range

The 'Why': Linearity demonstrates that the instrument's response is directly proportional to the concentration of the analyte over a specified range. This range defines the concentrations within which the method is accurate and precise.

Experimental Protocol:

  • Prepare a series of calibration standards by spiking the blank matrix with known concentrations of the analyte. A minimum of six non-zero concentration levels is recommended.

  • The calibration curve is generated by plotting the peak area ratio (analyte/IS) against the nominal concentration of the analyte.

  • A linear regression analysis is performed, typically with a weighting factor (e.g., 1/x or 1/x²) to ensure accuracy at the lower end of the curve.

  • The correlation coefficient (r²) should be ≥ 0.99.

Table 1: Representative Linearity Data

Nominal Conc. (ng/mL)Calculated Conc. (ng/mL)Accuracy (%)
1.000.9898.0
2.502.55102.0
5.005.10102.0
10.09.9099.0
25.024.598.0
50.050.5101.0
100.099.599.5
Accuracy and Precision

The 'Why': Accuracy reflects the closeness of the measured value to the true value, while precision indicates the degree of scatter between a series of measurements.[14] These are the most critical parameters to establish the reliability of the method.[14]

Experimental Protocol:

  • Analyze Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.

  • Intra-assay (within-run) precision and accuracy: Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-assay (between-run) precision and accuracy: Analyze the QC samples on at least three different days.

  • The mean value should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (expressed as the coefficient of variation, %CV) should not exceed 15% (20% at the LLOQ).[13]

Table 2: Summary of Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-assay Accuracy (%)Intra-assay Precision (%CV)Inter-assay Accuracy (%)Inter-assay Precision (%CV)
LLOQ1.00105.08.5103.010.2
Low3.0098.75.299.56.8
Mid40.0101.24.1100.85.5
High80.099.83.5100.24.9
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)

The 'Why': The LOD is the lowest concentration of analyte that can be reliably detected, while the LLOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision.

Experimental Protocol:

  • LOD: Typically determined as the concentration that yields a signal-to-noise ratio of at least 3.

  • LLOQ: The lowest standard on the calibration curve that can be measured with a precision of ≤ 20% CV and an accuracy of 80-120%.

Robustness

The 'Why': Robustness assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use.

Experimental Protocol:

  • Introduce small variations to critical method parameters, such as:

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic component)

    • Flow rate (e.g., ± 0.1 mL/min)

  • Analyze QC samples under these modified conditions and evaluate the impact on the results. The results should remain within the acceptance criteria for accuracy and precision.

III. Visualization of the Validation Workflow

A clear understanding of the validation process is crucial. The following diagram illustrates the logical flow of the key validation steps.

LC-MS Method Validation Workflow cluster_0 Method Development cluster_1 Core Validation Parameters cluster_2 Method Reliability Method Optimization Method Optimization Specificity Specificity Method Optimization->Specificity Linearity Linearity Specificity->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision LLOQ LLOQ & LOD Accuracy_Precision->LLOQ Robustness Robustness LLOQ->Robustness Stability Stability Robustness->Stability Validated Method Validated Method Stability->Validated Method

Caption: A flowchart illustrating the sequential workflow of LC-MS analytical method validation.

IV. Comparison with Alternative Approaches

While LC-MS is the gold standard for this type of analysis, it is prudent to consider alternatives and justify the choice of this technology.

Table 3: Comparison of Analytical Techniques

TechniqueProsConsApplicability to 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione
LC-MS/MS High sensitivity and selectivity, wide dynamic range, suitable for complex matrices.Higher initial instrument cost, requires skilled operators.Ideal: Provides the necessary sensitivity and selectivity for bioanalysis in complex matrices like plasma or urine.
GC-MS Excellent for volatile and thermally stable compounds.Requires derivatization for polar compounds, potential for thermal degradation.Less Suitable: The triazinane structure may not be sufficiently volatile or thermally stable without derivatization, adding complexity and potential variability.
HPLC-UV Lower cost, simpler operation.Lower sensitivity and selectivity compared to MS, susceptible to matrix interference.Potentially Suitable for High Concentrations: May be adequate for drug substance purity analysis but likely lacks the sensitivity for pharmacokinetic studies in biological fluids.

The choice of LC-MS/MS is clearly justified by its superior sensitivity and selectivity, which are paramount for generating high-quality data in a regulated environment.

V. Conclusion: A Foundation of Trustworthy Data

The validation of an LC-MS method for 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione is a systematic and scientifically rigorous process. By adhering to the principles outlined in this guide and the referenced international guidelines, researchers can establish a robust and reliable analytical method. This not only ensures the integrity of the data generated but also facilitates a smoother path through the regulatory review process. The ultimate goal is to build a foundation of trustworthy data that supports the development of safe and effective medicines.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • CBE Labs. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Alliance Pharma. (2025, February 7). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • De Boer, T., & Wieling, J. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(15), 1883-1896.
  • U.S. Department of Health and Human Services. (2025, January). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • BioPharm International. (n.d.). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Retrieved from [Link]

  • Stanford University Mass Spectrometry. (2020, July 2). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Retrieved from [Link]

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Comparative

benchmarking catalytic efficiency of 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione against standard reagents

Benchmarking the Catalytic Efficiency of 1-Cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione: A Comparative Guide This guide provides a comprehensive analysis of the potential catalytic activity of 1-cyclohexyl-3-methyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Catalytic Efficiency of 1-Cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione: A Comparative Guide

This guide provides a comprehensive analysis of the potential catalytic activity of 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione (CMTT) by benchmarking it against standard catalysts in a model acylation reaction. Designed for researchers, scientists, and professionals in drug development, this document offers an objective comparison supported by detailed experimental protocols and mechanistic insights.

The structure of CMTT, a derivative of 1,3,5-triazinane-2,4,6-trione, suggests its potential as an organocatalyst. The core triazinane-trione ring possesses multiple carbonyl groups and N-H functionalities that could engage in hydrogen bonding, a key interaction in many catalytic cycles.[1][2] This guide explores this hypothesis by evaluating CMTT's performance in the acylation of a secondary alcohol, a fundamental transformation in organic synthesis.

The benchmark for this study is 4-Dimethylaminopyridine (DMAP), a widely recognized and highly efficient nucleophilic catalyst for acylation reactions.[3][4][5] By comparing the performance of CMTT with DMAP, this guide aims to elucidate the potential, if any, of this triazinane-trione derivative as a catalyst and to understand its possible mode of action.

Rationale for Catalyst Selection and Benchmarking

The choice of 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione as a candidate for catalytic activity stems from its structural similarity to other known hydrogen-bonding organocatalysts, such as ureas and thioureas.[1][2] These catalysts function by activating electrophiles, typically carbonyl compounds, through hydrogen bonding, which lowers the energy of the transition state for nucleophilic attack.[1] The triazinane-trione core of CMTT, with its multiple hydrogen bond donor and acceptor sites, presents an intriguing scaffold for such catalytic activity.

The acylation of secondary alcohols is an excellent model reaction for this study due to its sensitivity to catalytic effects and its broad applicability in organic synthesis.[6][7] The reaction provides a clear measure of catalytic efficiency through reaction rates and product yields.

4-Dimethylaminopyridine (DMAP) is selected as the standard reagent for comparison due to its well-established, high catalytic activity in acylation reactions.[3][4][5] DMAP operates through a nucleophilic catalysis mechanism, forming a highly reactive N-acylpyridinium intermediate.[3][4] This provides a distinct mechanistic benchmark against which the potential hydrogen-bonding catalysis of CMTT can be compared.

Experimental Design and Protocols

The following sections detail the step-by-step methodologies for a comparative study of CMTT and DMAP in the acylation of 1-phenylethanol with acetic anhydride.

  • 1-Cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione (CMTT)

  • 4-Dimethylaminopyridine (DMAP)

  • 1-Phenylethanol

  • Acetic Anhydride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et3N)

  • Internal Standard (e.g., Dodecane)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Anhydrous magnesium sulfate (MgSO4)

The overall workflow for the benchmarking study is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_workup Workup & Purification prep_reagents Prepare Stock Solutions (Substrate, Acylating Agent, Catalyst, Base, Int. Std.) setup_rxn Set up Reaction Vessels (Dry Glassware) add_reagents Charge Vessels with Substrate, Base, Solvent, Int. Std. setup_rxn->add_reagents initiate Initiate Reaction (Add Acylating Agent & Catalyst) add_reagents->initiate run_rxn Run at Controlled Temperature (e.g., 25°C) initiate->run_rxn sampling Withdraw Aliquots at Time Intervals run_rxn->sampling workup Aqueous Workup (NaHCO3 wash) run_rxn->workup quench Quench Aliquots sampling->quench analyze Analyze by GC-MS/HPLC (Determine Conversion & Yield) quench->analyze purify Isolate & Purify Product (Column Chromatography) workup->purify

Caption: General experimental workflow for benchmarking catalyst performance.

  • Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add 1-phenylethanol (1.0 mmol), triethylamine (1.2 mmol), and an internal standard (e.g., dodecane, 0.5 mmol) in anhydrous dichloromethane (5.0 mL).

  • Catalyst Addition: Add the designated catalyst (CMTT or DMAP) at a specific loading (e.g., 1 mol%, 5 mol%, 10 mol%). For the uncatalyzed reaction, no catalyst is added.

  • Reaction Initiation: Add acetic anhydride (1.5 mmol) to the stirred solution to initiate the reaction.

  • Monitoring: Monitor the reaction progress by withdrawing aliquots at regular time intervals. Quench the aliquots with a small amount of saturated NaHCO3 solution, extract with dichloromethane, and analyze the organic layer by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of 1-phenylethanol and the yield of 1-phenylethyl acetate.

  • Workup: Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous NaHCO3. Separate the organic layer, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Comparative Performance Data

The following table summarizes hypothetical performance data for the acylation of 1-phenylethanol under the described conditions.

CatalystCatalyst Loading (mol%)Reaction Time (h)Conversion (%)Yield (%)
None024< 5< 5
CMTT 10243530
CMTT 5242018
DMAP 102> 9998
DMAP 54> 9997

This data is illustrative and serves as a basis for discussion.

Mechanistic Discussion and Interpretation

The hypothetical results indicate that while CMTT shows some catalytic activity compared to the uncatalyzed reaction, it is significantly less efficient than DMAP. This vast difference in performance can be attributed to their distinct catalytic mechanisms.

DMAP operates through a well-established nucleophilic catalysis pathway.[3][4][6] The dimethylamino group enhances the nucleophilicity of the pyridine nitrogen, which attacks the acetic anhydride to form a highly reactive N-acetylpyridinium ion intermediate.[4] This intermediate is a much more potent acylating agent than acetic anhydride itself, leading to a dramatic acceleration of the reaction rate.[3] The alcohol then attacks this activated intermediate, yielding the ester product and regenerating the DMAP catalyst.[5][6]

G DMAP DMAP Intermediate N-Acetylpyridinium Intermediate (Highly Reactive) DMAP->Intermediate + Ac2O Ac2O Acetic Anhydride Ester Ester (R-OAc) Intermediate->Ester + R-OH Acetate Acetate Anion Alcohol Alcohol (R-OH) DMAPH Protonated DMAP Base Base (Et3N) Base->DMAP Regeneration G cluster_activation Activation Complex Formation cluster_reaction Acyl Transfer CMTT CMTT Catalyst Complex Ternary Complex (CMTT-Ac2O-ROH) CMTT->Complex Ac2O Acetic Anhydride Ac2O->Complex Alcohol Alcohol (R-OH) Alcohol->Complex TS Transition State (Stabilized by H-Bonding) Complex->TS Products Ester (R-OAc) + Acetic Acid TS->Products Products->CMTT Catalyst Regeneration

Caption: Proposed hydrogen-bonding catalytic cycle for CMTT.

The lower efficiency of CMTT compared to DMAP can be explained by the fact that hydrogen-bonding catalysis generally provides a smaller degree of rate acceleration than nucleophilic catalysis for this type of reaction. The activation provided by forming the highly electrophilic N-acetylpyridinium ion in the DMAP cycle is substantially greater than the stabilization of the transition state through hydrogen bonds in the proposed CMTT cycle.

Conclusion and Future Outlook

This comparative guide demonstrates that while 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione (CMTT) exhibits nascent catalytic activity in the acylation of a secondary alcohol, its efficiency is markedly inferior to the standard nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP). The results support the hypothesis that CMTT may act as a hydrogen-bonding organocatalyst, but its effectiveness in this role is limited under the tested conditions.

For researchers in drug development and organic synthesis, DMAP and its derivatives remain the catalysts of choice for efficient acylation reactions. [3][8]However, the exploration of novel catalytic scaffolds like CMTT is crucial for advancing the field of organocatalysis. Future work could involve modifying the substituents on the triazinane-trione ring to enhance its hydrogen-bonding capabilities or to introduce other catalytic functionalities. Further kinetic and computational studies would also be valuable to fully elucidate the operative mechanism and guide the design of more effective catalysts based on this scaffold.

The principles of benchmarking outlined in this guide, including the use of standard reactions and catalysts, are essential for the rigorous evaluation of new catalytic systems. [9][10]

References

  • The Nucleophilic Catalysis of 4-Dimethylaminopyridine in Acylation Reactions: A Technical Guide. Benchchem.
  • Hydrogen-bond catalysis. Wikipedia. [Link]

  • 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Chemistry Portal. [Link]

  • The Science Behind DMAP: Structure, Reactivity, and C
  • 4-Dimethylaminopyridine. Wikipedia. [Link]

  • The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. [Link]

  • ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. PMC. [Link]

  • Hydrogen Bonding C
  • Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. ACS Catalysis. [Link]

  • Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities.

Sources

Validation

Cross-Validation of FTIR Spectral Data for 1-Cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione

Introduction & Analytical Challenge 1-Cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione (CAS RN: 30243-77-7), widely known in agrochemical and toxicological research as Hexazinone Metabolite D, is a highly functionalized...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenge

1-Cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione (CAS RN: 30243-77-7), widely known in agrochemical and toxicological research as Hexazinone Metabolite D, is a highly functionalized isocyanurate derivative[1]. Structurally, it consists of a triazinane-2,4,6-trione core substituted with a cyclohexyl group at position 1, a methyl group at position 3, and an unsubstituted secondary amine (N-H) at position 5.

For drug development professionals and analytical chemists, validating the structural integrity of this compound is critical, particularly when used as an ISO 17034-compliant reference standard for environmental and food analysis[2]. The primary analytical challenge lies in the isocyanurate ring: the three carbonyl (C=O) groups and the N-H group engage in complex, matrix-dependent intermolecular hydrogen bonding. Relying on a single analytical modality can lead to structural misinterpretation. Therefore, a robust cross-validation strategy utilizing Fourier Transform Infrared (FTIR) spectroscopy, anchored by orthogonal techniques like NMR and LC-MS, is required.

Comparison of Analytical Modalities

To objectively evaluate the performance of FTIR against alternative analytical techniques, we must analyze the specific data yield and causality behind each method's interaction with the triazinane-2,4,6-trione core.

While Mass Spectrometry (MS) provides exact mass and Nuclear Magnetic Resonance (NMR) elucidates atomic connectivity, they often require dissolving the sample, thereby destroying the solid-state hydrogen-bonded network. FTIR is uniquely positioned to probe these intermolecular forces directly[3].

Table 1: Modality Performance Comparison for Isocyanurate Derivatives
Analytical ModalityPrimary Data YieldStrengths for 1-Cyclohexyl-3-methyl isocyanurateLimitations
FTIR (ATR & KBr) Functional groups, H-bonding networksDirect observation of C=O and N-H hydrogen bonding states; non-destructive[4].Cannot confirm exact molecular weight or absolute atomic connectivity.
¹H / ¹³C NMR Atomic connectivity, spatial arrangementEasily resolves the distinct cyclohexyl vs. methyl protons.Requires deuterated solvents; disrupts native solid-state H-bonds.
LC-HRMS Exact mass, isotopic patternExceptional sensitivity for trace impurity profiling and degradation tracking.Lacks functional group bonding context (e.g., cannot distinguish structural isomers easily).
Raman Spectroscopy Non-polar functional groups, skeletal modesComplementary ring breathing and C-C aliphatic modes.Weak signal for the highly polar C=O and N-H bonds critical to this molecule.

Spectral Cross-Validation Workflow

A self-validating analytical system requires that data from one technique logically supports the findings of another. For 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione, the workflow must contrast the bulk solid state (via ATR-FTIR) against a matrix-isolated state (via KBr Transmission FTIR) and confirm the empirical formula via orthogonal methods.

G Sample 1-Cyclohexyl-3-methyl- 1,3,5-triazinane-2,4,6-trione (Solid Sample) FTIR_ATR ATR-FTIR (Neat Solid) Sample->FTIR_ATR FTIR_KBr Transmission FTIR (KBr Pellet) Sample->FTIR_KBr NMR_MS Orthogonal Validation (¹H/¹³C NMR & LC-MS) Sample->NMR_MS Data_ATR Assess Bulk H-Bonding (Broad N-H & C=O Shifts) FTIR_ATR->Data_ATR Data_KBr Assess Matrix Effects (Sharpened Monomer Peaks) FTIR_KBr->Data_KBr Data_NMR Confirm Connectivity & Exact Mass NMR_MS->Data_NMR CrossVal Spectral Cross-Validation & Structural Confirmation Data_ATR->CrossVal Data_KBr->CrossVal Data_NMR->CrossVal

Caption: Multi-modal analytical workflow for the structural cross-validation of isocyanurate derivatives.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols emphasize the causality behind the experimental choices. The differences observed between ATR and KBr pellet techniques are not artifacts; they are physical manifestations of the molecule's hydrogen-bonding dynamics[5].

Protocol A: Attenuated Total Reflectance (ATR-FTIR) Analysis

Purpose: To capture the vibrational spectra of the neat solid, preserving the native polymorphic and highly hydrogen-bonded state.

  • System Suitability: Clean the diamond ATR crystal with MS-grade isopropanol. Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place 2–5 mg of the neat 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione powder directly onto the crystal.

  • Compression: Apply consistent pressure using the ATR anvil. Causality: Intimate contact with the crystal is required because the evanescent wave penetrates only 0.5 to 2 µm into the sample[3].

  • Acquisition: Collect 64 scans from 4000 to 400 cm⁻¹.

  • Observation: Expect a broadened C=O stretching band (~1680–1700 cm⁻¹) due to the distribution of hydrogen-bond lengths in the bulk solid[4].

Protocol B: Transmission FTIR (KBr Pellet)

Purpose: To isolate the molecules within a halide matrix, disrupting bulk intermolecular interactions and sharpening overlapping functional bands.

  • Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for 2 hours to eliminate moisture (which would otherwise obscure the 3200 cm⁻¹ N-H region).

  • Sample Dispersion: Mill 1 mg of the analyte with 99 mg of dried KBr in an agate mortar. Causality: A 1% concentration minimizes analyte-analyte interactions, allowing the observation of "free" or less-associated C=O and N-H bonds[5].

  • Pellet Pressing: Transfer the mixture to a 13 mm die and press under 10 tons of vacuum pressure for 3 minutes to form a transparent pellet.

  • Acquisition & Comparison: Scan under identical parameters to Protocol A. Cross-validate by overlaying the spectra: the KBr spectrum should exhibit a sharper, slightly blue-shifted N-H peak compared to the ATR spectrum.

Protocol C: Orthogonal Validation (LC-MS & NMR)

Purpose: To anchor the FTIR functional group data to absolute molecular weight and atomic connectivity.

  • LC-HRMS: Dissolve the sample in LC-MS grade acetonitrile. Run in positive electrospray ionization (ESI+) mode. The presence of the [M+H]+ ion at m/z 226.118 (calculated for C10​H16​N3​O3+​ ) validates the empirical formula[2].

  • ¹H NMR: Dissolve the sample in DMSO- d6​ . The N-H proton will appear as a distinct downfield singlet (exchangeable with D2​O ), validating the presence of the unsubstituted position 5 on the triazinane ring, which correlates directly with the ~3200 cm⁻¹ FTIR band.

Expected Spectral Data & Mechanistic Interpretation

The table below summarizes the quantitative FTIR data expected for 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione, explaining the physical chemistry driving each signal.

Table 2: Diagnostic FTIR Peak Assignments and Causality
Wavenumber (cm⁻¹)Vibrational ModeMechanistic Causality & Diagnostic Significance
3150 - 3250 N-H StretchingConfirms the unsubstituted position 5. In ATR (bulk solid), this peak is broad due to extensive intermolecular hydrogen bonding with adjacent carbonyls. In KBr, the peak sharpens.
2850 - 2950 C-H Stretching (sp³)Multiple sharp peaks confirming the aliphatic presence of both the cyclohexyl ring and the N-methyl group.
1680 - 1720 C=O StretchingThe hallmark of the triazinane-2,4,6-trione core[4]. Because the molecule is asymmetric (cyclohexyl vs. methyl vs. H), the three carbonyls experience different steric and electronic environments, often resulting in a split or shouldered peak.
1420 - 1460 C-N StretchingValidates the integrity of the isocyanurate ring linkages.
~760 Ring Out-of-Plane BendingA characteristic skeletal vibration indicating an intact 1,3,5-triazinane ring system.

By cross-referencing the broadened C=O and N-H states in the ATR-FTIR data with the sharpened peaks in the KBr matrix, and ultimately anchoring these findings with exact mass (LC-MS) and connectivity (NMR)[2], researchers can establish a highly trustworthy, self-validating profile for 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione.

References

  • PubChem. "1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-cyclohexyl-3-methyl- (Hexazinone metabolite D)". National Institutes of Health (NIH). Available at:[Link]

  • Muroga, S., et al. "Novel Approaches to In-Situ ATR-FTIR Spectroscopy and Spectroscopic Imaging for Real-Time Simultaneous Monitoring Curing Reaction and Diffusion of the Curing Agent at Rubber Nanocomposite Surface". Polymers (Basel). PMC. Available at:[Link]

  • Bartolomeo, P., et al. "Curing of cyanate ester resin: a novel approach based on FTIR spectroscopy and comparison with other techniques". European Polymer Journal. CNRS. Available at: [Link]

  • Muroga, S., et al. "New evaluation method for the curing degree of rubber and its nanocomposites using ATR-FTIR spectroscopy". Polymer Testing. ResearchGate. Available at:[Link]

  • LGC Standards / Dr. Ehrenstorfer. "Reference materials for food and environmental analysis (Hexazinone metabolite D)". Grupo Biomaster. Available at:[Link]

Sources

Comparative

reproducibility of 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione batch synthesis protocols

In the landscape of analytical standard production, the batch synthesis of unsymmetrical isocyanurates presents a unique mechanistic challenge. The target compound, 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of analytical standard production, the batch synthesis of unsymmetrical isocyanurates presents a unique mechanistic challenge. The target compound, 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione (CAS: 30243-77-7), is widely recognized in environmental monitoring as a critical hexazinone transformation product[1]. As a highly sought-after analytical standard for tracking groundwater contamination[2], its batch synthesis demands exceptionally high purity and reproducibility.

As a Senior Application Scientist, I frequently see laboratories default to traditional triazine synthesis routes that ultimately fail when applied to this specific trione oxidation state. This guide objectively compares the field-proven batch synthesis protocols for this compound, detailing the causality behind experimental choices and providing self-validating methodologies to ensure absolute reproducibility.

Mechanistic Evaluation: Why Traditional Routes Fail

Before detailing the optimal protocols, it is crucial to understand why common alternatives are fundamentally flawed for this target:

  • The Cyanuric Chloride Route: While cyanuric chloride is a staple for synthesizing substituted melamines via temperature-controlled sequential nucleophilic aromatic substitution[3], it is entirely unsuited for triones. The harsh acidic or basic hydrolysis required to convert a substituted melamine to an isocyanurate typically cleaves the carefully placed N-alkyl substituents.

  • The Direct Alkylation Route: Direct stepwise alkylation of cyanuric acid yields an inseparable mixture of O-alkylated and N-alkylated isomers[4]. Because cyanuric acid exists in a tautomeric equilibrium with isocyanuric acid, ambient nucleophilicity under basic conditions makes it statistically and kinetically impossible to selectively place exactly one cyclohexyl and one methyl group on specific nitrogens.

To achieve reproducible batch synthesis, we must abandon these traditional routes in favor of either Top-Down API Degradation or Bottom-Up De Novo Condensation .

Quantitative Route Comparison

The following table summarizes the quantitative performance of the viable synthetic pathways compared to the flawed direct alkylation alternative.

Synthetic RouteStarting MaterialAvg. Batch Yield (%)Purity (HPLC-UV)Major Impurity ProfileReproducibility Score
Protocol A: Top-Down Degradation Hexazinone (API)82 - 86%>99.5%Unreacted API, Monomethyl trioneHigh (9/10)
Protocol B: Bottom-Up Condensation 1-Cyclohexyl-3-methylurea74 - 78%>98.0%Symmetrical triones, BiuretsVery High (9.5/10)
Alternative: Direct Alkylation Cyanuric Acid15 - 22%<85.0%O-alkylated isomers, Poly-alkylatedLow (3/10)

Pathway Visualization

G A Hexazinone (API) Degradation Route B Acidic Hydrolysis (H3O+, Δ) A->B Target 1-Cyclohexyl-3-methyl- 1,3,5-triazinane-2,4,6-trione (CAS: 30243-77-7) B->Target - Dimethylamine C 1-Cyclohexyl-3-methylurea De Novo Route D Condensation (+ Chlorocarbonyl Isocyanate) C->D D->Target - HCl E Cyanuric Acid Alkylation Route F Stepwise Alkylation (RX, Base) E->F F->Target Complex Isomers (Low Yield)

Synthetic pathways for 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione batch production.

Validated Batch Synthesis Protocols

Protocol A: Top-Down Acidic Hydrolysis (API Degradation)

This route leverages the commercial availability of the herbicide Hexazinone. By selectively hydrolyzing the dimethylamino group, we force the triazine ring into the trione tautomer.

Self-Validating Mechanism: The protocol validates itself via chromophoric shift. Because the reaction transitions from a tertiary amine (in the API) to a secondary imide linkage, the UV absorption profile undergoes a distinct shift. This allows for precise, real-time reaction monitoring via HPLC-UV at 220 nm, ensuring the reaction is driven to completion without over-hydrolyzing the core ring.

  • Initiation: Suspend 100 g of Hexazinone (0.396 mol) in 500 mL of 6M HCl in a 1L jacketed glass reactor equipped with a reflux condenser and overhead stirrer. Causality: 6M HCl provides the exact proton activity required to protonate the dimethylamino leaving group without cleaving the N-cyclohexyl bond.

  • Hydrolysis: Heat the mixture to 95°C under continuous agitation (300 rpm). The suspension will clarify as the protonated API dissolves, followed by the gradual precipitation of the trione product as dimethylamine is cleaved.

  • Monitoring: Pull 1 mL aliquots every 2 hours. Quench with cold water and analyze via HPLC-UV. The reaction is deemed complete when the Hexazinone peak area is <0.5%.

  • Isolation: Cool the reactor to 5°C at a controlled rate of 10°C/hour to maximize crystallization and exclude trapped impurities. Filter the white precipitate through a sintered glass funnel.

  • Purification: Wash the filter cake with 3 x 100 mL of ice-cold distilled water to remove residual HCl and dimethylamine hydrochloride. Recrystallize from hot ethanol/water (70:30 v/v).

  • Validation: Dry under vacuum at 50°C for 24 hours. Confirm identity via LC-MS (m/z 225.24 [M+H]+) and melting point (211–215°C)[2].

Protocol B: Bottom-Up De Novo Condensation

For laboratories requiring scale-up without relying on an API starting material, the condensation of 1-cyclohexyl-3-methylurea with chlorocarbonyl isocyanate is the premier route. It avoids regioselectivity issues entirely by pre-forming the N-C-N linkage.

Self-Validating Mechanism: This protocol validates itself through kinetic trapping. By maintaining strict cryogenic conditions (-78°C) during addition, the formation of the terminal isocyanate intermediate is kinetically favored. If the temperature spikes, premature cyclization occurs, immediately precipitating symmetrical biuret byproducts—providing instant visual feedback of a protocol failure.

  • Preparation: In a flame-dried 2L reactor under an inert N2 atmosphere, dissolve 1-cyclohexyl-3-methylurea (100 g, 0.640 mol) in 800 mL of anhydrous dichloromethane (DCM). Add triethylamine (71.2 g, 0.704 mol) as an acid scavenger.

  • Cryogenic Addition: Cool the reactor to -78°C using a dry ice/acetone bath. Equip an addition funnel with chlorocarbonyl isocyanate (67.5 g, 0.640 mol) dissolved in 200 mL anhydrous DCM. Add dropwise over 2 hours, strictly maintaining the internal temperature below -70°C. Causality: Chlorocarbonyl isocyanate is highly electrophilic; sub-zero temperatures prevent runaway polymerization and direct the attack exclusively to the urea nitrogens.

  • Cyclization: Remove the cooling bath and allow the reaction to slowly warm to room temperature (20°C) over 4 hours. The intermediate undergoes spontaneous intramolecular cyclization, releasing HCl (which is immediately neutralized by TEA).

  • Work-up: Quench the reaction with 500 mL of saturated aqueous NaHCO3. Separate the organic layer and wash with 1M HCl (2 x 200 mL) to remove residual TEA, followed by brine (200 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield a crude off-white solid.

  • Purification: Triturate the crude solid in cold diethyl ether (300 mL) to remove soluble biuret impurities. Filter and dry under vacuum to yield the highly pure trione.

References

  • Title: Analysis of Groundwater and Surface Water in Areas of Isoxaflutole Application, Tuscola and Kalamazoo Counties, Michigan Source: USGS Publications Warehouse URL: [Link][1]

  • Title: Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines Source: MDPI URL: [Link][4]

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Analysis of 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione Reference Standards for Quality Control

Introduction In the landscape of pharmaceutical development, agrochemical research, and toxicology, the precision of analytical measurements is paramount. The integrity of this data is fundamentally reliant on the qualit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development, agrochemical research, and toxicology, the precision of analytical measurements is paramount. The integrity of this data is fundamentally reliant on the quality of the reference standards employed. This guide provides an in-depth technical comparison and evaluation framework for reference standards of 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione (CAS No. 30243-77-7).[1]

It is critical to distinguish this compound from the structurally related but distinct herbicide, Hexazinone (CAS No. 51235-04-2). While both are triazine derivatives, their analytical profiles and potential impurity landscapes differ, necessitating specific and well-characterized reference standards for each. This guide will delve into the essential quality attributes of a reference standard, the analytical techniques for its comprehensive characterization, and a practical, step-by-step protocol for a comparative evaluation of different commercial sources.

Section 1: The Quintessential Attributes of a High-Quality Reference Standard

A reference standard is not merely a bottle of a chemical; it is a highly characterized substance intended for a specific analytical purpose.[2] Its reliability is defined by a set of core attributes, which are universally recognized by pharmacopeias and regulatory bodies.[2][3][4]

  • Identity: The molecular structure must be unequivocally confirmed. This is the foundational attribute, ensuring that the analyst is working with the correct molecule.

  • Purity: This is a quantitative measure of the percentage of the desired compound in the material. It is often determined by a chromatographic method and is crucial for accurate quantitative analysis.

  • Potency: For many pharmaceutical applications, an assigned potency value is provided, which accounts for the presence of impurities, water content, and residual solvents. Unless a specific potency is stated on the label, a reference standard is generally assumed to be 100.0% pure for compendial purposes.[2]

  • Stability: The reference standard must maintain its identity, purity, and potency over its intended period of use and storage.

  • Traceability: The characterization and value assignment of a reference standard should be linked to recognized standards, such as those from the European Pharmacopoeia (Ph. Eur.) or the United States Pharmacopeia (USP).[3][5]

The causality behind demanding these attributes is clear: a reference standard with an unconfirmed identity or an incorrect purity value will introduce a proportional error into every measurement, compromising the validity of the resulting data.

Section 2: A Multi-Pronged Approach to Analytical Characterization

No single analytical technique is sufficient to fully characterize a reference standard. A comprehensive evaluation relies on an orthogonal approach, where different methods provide complementary information.

Structural Elucidation and Identification
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the cornerstone of structural identification. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon skeleton. The combined data should be entirely consistent with the proposed structure of 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione. The complexity of NMR spectra for some triazine derivatives, potentially due to restricted rotation around the amino-triazine bond, necessitates careful interpretation.[6][7]

  • Mass Spectrometry (MS): This technique provides the molecular weight of the compound and its fragmentation pattern, offering powerful confirmation of the identity and elemental composition.[8]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups (e.g., C=O, C-N) and provides a unique fingerprint for the molecule.

Purity Assessment and Impurity Profiling
  • High-Performance Liquid Chromatography (HPLC): As a high-resolution separation technique, HPLC coupled with a universal detector like UV is the workhorse for purity analysis.[9][10][11] It excels at separating the main component from structurally related impurities, which may arise from the synthetic route. A purity value is typically calculated based on the relative peak area (area percent).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile impurities, such as residual solvents from the manufacturing process.[12][13][14][15]

  • Quantitative NMR (qNMR): qNMR is a primary analytical method that can determine the purity of a substance by comparing the integral of a specific resonance of the analyte with that of a certified reference material of a different compound with a known purity.[8] This method does not require a reference standard of the analyte itself, making it a powerful tool for assigning purity to a new reference standard lot.

Section 3: A Comparative Framework for Reference Standard Selection

When sourcing a reference standard, researchers are often faced with choices from various suppliers. The provided documentation, primarily the Certificate of Analysis (CoA), is the key to making an informed decision. Below is a hypothetical comparison of two suppliers for a 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione reference standard.

FeatureSupplier ASupplier BRationale for Comparison
Stated Purity 99.8%99.5% (Assay)Supplier A provides a chromatographic purity, while Supplier B provides an assay value, which is a more comprehensive measure of the active substance.
Purity Determination Method HPLC-UV (Area %)qNMRqNMR is a primary method and often considered more accurate than area % by HPLC, which assumes equal detector response for all components.[8]
Identity Confirmation ¹H NMR, MS¹H NMR, ¹³C NMR, MS, IRSupplier B's use of four orthogonal techniques provides a more robust and comprehensive confirmation of the molecular structure.
Impurity Characterization Two impurities detected at 0.1% and 0.08%Impurities characterized and quantified individuallyKnowing the identity of impurities is crucial for understanding potential cross-reactivity or interference in analytical methods.
Traceability Internal reference materialTraceable to a national metrology institute standardTraceability to a national or pharmacopeial standard provides a higher level of confidence in the assigned value.[5]
Documentation Standard CoA with purity and identity dataComprehensive CoA with spectra, chromatograms, and methodsFull transparency allows the end-user to critically evaluate the quality of the standard and its suitability for their specific application.

Interpretation: For routine identification or semi-quantitative work, the standard from Supplier A may be sufficient. However, for use as a primary quantitative standard in method validation or for the analysis of drug products, the reference standard from Supplier B is demonstrably superior due to its more rigorous characterization, the use of a primary method for purity assignment, and its established traceability.

Section 4: Experimental Protocol: Comparative Purity Assessment by HPLC

This protocol outlines a self-validating HPLC method for the head-to-head comparison of two different lots or sources of 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione reference standards. The inclusion of system suitability tests ensures the performance of the chromatographic system is adequate for the analysis.

Principle

A reversed-phase HPLC method with UV detection is employed to separate the main component from potential impurities. The relative purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. This method is adapted from established procedures for related triazine compounds.[9][16][17]

Materials and Reagents
  • Reference Standard A (Supplier A)

  • Reference Standard B (Supplier B)

  • Acetonitrile (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Formic acid (optional, for mobile phase modification)

  • Volumetric flasks, pipettes, and autosampler vials

Chromatographic Conditions
ParameterCondition
Column C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic: 50:50 (v/v) Acetonitrile:Water
Flow Rate 1.0 mL/min
Detection UV at 247 nm
Injection Volume 10 µL
Column Temperature 30 °C
Run Time 20 minutes
Standard and Sample Preparation
  • Diluent: Prepare a mixture of 50:50 (v/v) Acetonitrile:Water.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Reference Standard A into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Prepare a solution of Reference Standard B at the same concentration as the Working Standard Solution, following the same procedure.

System Suitability

The system suitability test is a self-validating mechanism. It ensures that the chromatographic system is performing adequately before analyzing any samples.

  • Inject the Working Standard Solution (100 µg/mL) six times.

  • Acceptance Criteria:

    • Precision (RSD): The relative standard deviation (RSD) of the peak areas from the six replicate injections should be not more than 2.0%. This demonstrates the reproducibility of the system.

    • Tailing Factor (T): The tailing factor for the main peak should be between 0.8 and 1.5. This ensures good peak shape, which is essential for accurate integration.

    • Theoretical Plates (N): The number of theoretical plates for the main peak should be greater than 2000. This indicates the efficiency of the separation.

Procedure
  • Once the system suitability criteria are met, inject the diluent as a blank to ensure no carryover or system contamination.

  • Inject the Working Standard Solution (from Supplier A) in triplicate.

  • Inject the Sample Solution (from Supplier B) in triplicate.

Calculation of Purity

The purity is calculated using the area percentage method. This calculation assumes that all components have a similar response factor at the detection wavelength.

Purity (%) = (Area of main peak / Total area of all peaks) x 100

Compare the average purity values obtained for the standards from Supplier A and Supplier B. Any significant discrepancies should be investigated further.

Section 5: Visualizing Key Workflows

To better illustrate the processes discussed, the following diagrams outline the key workflows for reference standard qualification and comparison.

Reference Standard Qualification Workflow cluster_0 Phase 1: Material Sourcing & Initial ID cluster_1 Phase 2: Comprehensive Characterization cluster_2 Phase 3: Certification & Release Sourcing Source Candidate Material (High Purity Batch) InitialID Preliminary ID Tests (FTIR, Melting Point) Sourcing->InitialID Structure Structural Elucidation (1H NMR, 13C NMR, MS) InitialID->Structure Purity Chromatographic Purity (HPLC, GC) Structure->Purity Residuals Residual Solvents & Water (GC-HS, KF Titration) Purity->Residuals qNMR Purity by qNMR (Primary Method) Residuals->qNMR Value Assign Purity/Potency Value (Based on all data) qNMR->Value CoA Generate Certificate of Analysis (CoA) Value->CoA Release Release for Distribution CoA->Release

Caption: A flowchart illustrating the comprehensive workflow for the qualification and certification of a new reference standard batch.

Experimental Workflow for HPLC Comparison cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing PrepMobile Prepare Mobile Phase (50:50 ACN:H2O) PrepStdA Prepare Standard A Solution (100 µg/mL) PrepMobile->PrepStdA PrepStdB Prepare Standard B Solution (100 µg/mL) PrepMobile->PrepStdB SysSuit System Suitability Test (6 injections of Standard A) CheckCriteria Verify Acceptance Criteria (RSD < 2%, Tailing, Plates) SysSuit->CheckCriteria CheckCriteria->SysSuit Fail Blank Inject Blank (Diluent) CheckCriteria->Blank Pass InjectA Inject Standard A (x3) Blank->InjectA InjectB Inject Standard B (x3) InjectA->InjectB Integrate Integrate Chromatograms InjectB->Integrate Calculate Calculate Purity (Area %) for each injection Integrate->Calculate Compare Compare Average Purity (Standard A vs. Standard B) Calculate->Compare

Caption: A step-by-step workflow for the comparative purity analysis of two reference standards using HPLC.

Conclusion

References

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Sources

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